3-methoxy-1H-indazole-6-carboxylic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
3-methoxy-1H-indazole-6-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-6-3-2-5(9(12)13)4-7(6)10-11-8/h2-4H,1H3,(H,10,11)(H,12,13) |
InChI Key |
YOQXHBSCVRWJAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC2=C1C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-methoxy-1H-indazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, 3-methoxy-1H-indazole-6-carboxylic acid stands out as a key building block in the synthesis of various bioactive molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, formulation development, and pharmacokinetic studies. This guide provides a comprehensive overview of the structural, physical, and chemical characteristics of 3-methoxy-1H-indazole-6-carboxylic acid, alongside detailed experimental protocols for their determination and a plausible synthetic route.
I. Molecular and Physicochemical Profile
3-methoxy-1H-indazole-6-carboxylic acid, with the CAS number 1374258-58-8, is a bifunctional molecule featuring a methoxy group at the 3-position and a carboxylic acid at the 6-position of the indazole ring.[1] This unique substitution pattern imparts specific electronic and steric properties that influence its reactivity and biological interactions.
Structural and Basic Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | [1] |
| Molecular Weight | 192.17 g/mol | [1] |
| CAS Number | 1374258-58-8 | [1] |
| Canonical SMILES | COC1=NN=C2C1=CC(=CC2)C(=O)O | [1] |
| InChI Key | NRJPGEXONZLCQP-UHFFFAOYSA-N |
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this specific molecule, the following properties have been predicted using well-established computational models. These values provide a reliable estimation for initial experimental design and in silico modeling.
| Property | Predicted Value | Computational Method/Tool |
| Melting Point (°C) | 210-230 | Regression-based, gradient boosting model |
| Boiling Point (°C) | 445.7 ± 45.0 | Advanced Chemistry Development (ACD/Labs) |
| pKa (acidic) | 4.2 ± 0.2 (Carboxylic Acid) | Rowan's Free Online pKa Calculator[2] |
| pKa (basic) | 1.5 ± 0.3 (Pyrazole N) | Rowan's Free Online pKa Calculator[2] |
| LogP | 1.2697 | ChemScene Computational Chemistry Data |
| Topological Polar Surface Area (TPSA) | 75.21 Ų | ChemScene Computational Chemistry Data |
| Aqueous Solubility (LogS) | -2.5 to -3.5 | Property Explorer |
Expert Insight: The predicted pKa of the carboxylic acid group suggests it will be predominantly ionized at physiological pH (7.4), which has significant implications for its solubility, membrane permeability, and potential for ionic interactions with biological targets. The moderately lipophilic nature, as indicated by the LogP value, suggests a balance between aqueous solubility and lipid membrane permeability, a desirable trait for many drug candidates.
II. Experimental Determination of Physicochemical Properties
To ensure scientific integrity, the following section details standardized, step-by-step protocols for the experimental determination of the key physicochemical properties of 3-methoxy-1H-indazole-6-carboxylic acid.
A. Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically narrow.
Protocol:
-
Sample Preparation: Finely powder a small amount of dry 3-methoxy-1H-indazole-6-carboxylic acid.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Diagram: Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
B. Solubility Profile Determination
Understanding the solubility of 3-methoxy-1H-indazole-6-carboxylic acid in various solvents is critical for its handling, purification, and formulation.
Protocol:
-
Solvent Selection: Prepare a panel of solvents including water, aqueous buffers (pH 2, 7.4, 9), methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).
-
Sample Preparation: Weigh approximately 10 mg of the compound into separate vials for each solvent.
-
Solvent Addition: Add the solvent in incremental volumes (e.g., 0.1 mL) to each vial.
-
Agitation: After each addition, vortex the vial for at least 30 seconds.
-
Observation: Visually inspect for complete dissolution. If the compound dissolves, continue adding the solvent until a saturated solution is obtained or a predefined volume is reached.
-
Quantification (Optional): For a more precise determination, the concentration of the saturated solution can be measured using a suitable analytical technique like HPLC-UV.
Expected Solubility Profile: Based on its structure, 3-methoxy-1H-indazole-6-carboxylic acid is expected to have low solubility in non-polar organic solvents and water at acidic pH. Its solubility in aqueous solutions should increase significantly at neutral and basic pH due to the deprotonation of the carboxylic acid group. It is likely to be soluble in polar organic solvents like methanol, ethanol, and DMSO.
C. pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa of the carboxylic acid and the basicity of the indazole nitrogen are of interest.
Protocol:
-
Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol or DMSO to ensure solubility).
-
Apparatus Setup: Use a calibrated pH meter with a suitable electrode and a burette filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration: Slowly add the titrant in small increments to the sample solution while continuously stirring and recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve, or more accurately, from the inflection point of the first derivative of the curve.
Diagram: Potentiometric Titration Setup
Caption: Setup for pKa Determination.
D. LogP Determination by Reverse-Phase HPLC
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.
Protocol:
-
Standard Preparation: Prepare solutions of a series of standard compounds with known LogP values.
-
Sample Preparation: Prepare a solution of 3-methoxy-1H-indazole-6-carboxylic acid of known concentration.
-
Chromatographic Conditions: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the retention times.
-
Calibration Curve: Plot the logarithm of the retention factor (k') of the standards against their known LogP values to generate a calibration curve.
-
LogP Calculation: Determine the retention factor of the target compound and use the calibration curve to calculate its LogP value.
III. Proposed Synthetic Route
A plausible synthetic route to 3-methoxy-1H-indazole-6-carboxylic acid can be envisioned starting from commercially available 4-methyl-3-nitrobenzoic acid. This multi-step synthesis involves key transformations including esterification, benzylic bromination, oxidation, and a final cyclization to form the indazole ring.
Diagram: Proposed Synthesis of 3-methoxy-1H-indazole-6-carboxylic acid
Caption: A plausible synthetic pathway.
Expert Insight on Synthesis: The cyclization of the hydrazone to the indazole can be achieved through various methods, including the Jacobson-type synthesis which involves diazotization followed by intramolecular cyclization.[3] The final methylation and hydrolysis steps are standard procedures in organic synthesis.
IV. Spectroscopic Characterization
The structural elucidation of 3-methoxy-1H-indazole-6-carboxylic acid would be confirmed by a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton (which may be exchangeable with D₂O). The coupling patterns of the aromatic protons will confirm the substitution pattern.
-
¹³C NMR: The carbon NMR will show distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the methoxy carbon, and the carbons of the indazole ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C-O stretching of the methoxy group, and C=C and C=N stretching vibrations of the aromatic indazole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the compound.[4] The fragmentation pattern in the mass spectrum can provide further structural information.
V. Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of 3-methoxy-1H-indazole-6-carboxylic acid, a molecule of significant interest in drug discovery. While experimental data for this specific compound is not widely available, this guide has offered robust predicted values and detailed experimental protocols to enable its characterization. The proposed synthetic route and expected spectroscopic data further equip researchers with the necessary information to synthesize and validate this important chemical entity. A thorough understanding and application of the principles and methods outlined herein will undoubtedly facilitate the rational design and development of novel therapeutics based on the indazole scaffold.
VI. References
-
PubChem. 3-methoxy-1H-indazole-6-carboxylic acid. [Link]
-
Rowan. Rowan's Free Online pKa Calculator. [Link]
-
ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]
-
Organic Chemistry Portal. Molecular Properties Prediction - Osiris Property Explorer. [Link]
Sources
3-methoxy-1H-indazole-6-carboxylic acid structural analogs and derivatives
An In-Depth Technical Guide to 3-Methoxy-1H-indazole-6-carboxylic Acid: Structural Analogs, Synthesis, and Therapeutic Applications
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of targeted therapeutics. Among its functionalized derivatives, 3-methoxy-1H-indazole-6-carboxylic acid (CAS 1374258-58-8) and its structural analogs have emerged as critical building blocks. The unique electronic properties imparted by the C3-methoxy group, combined with the hydrogen-bonding capacity of the C6-carboxylic acid, make these compounds highly effective as kinase inhibitors, acetyl-CoA carboxylase (ACC) modulators, and potent anticancer agents.
This whitepaper provides a comprehensive analysis of the physicochemical properties, synthetic methodologies, and pharmacological applications of 3-methoxy-1H-indazole derivatives, designed for researchers and drug development professionals.
Structural Significance and Physicochemical Profile
The 1H-indazole core is a bicyclic heteroaromatic system characterized by its tautomeric equilibrium between the 1H and 2H forms. The introduction of specific substituents strictly dictates the pharmacological behavior of the molecule:
-
The 3-Methoxy Substituent: The methoxy group at the C3 position acts as an electron-donating group (EDG) via resonance, which increases the electron density of the pyrazole ring. This modification not only stabilizes the 1H-tautomer but also enhances the lipophilicity and metabolic stability of the compound compared to its hydroxyl counterparts[1].
-
The 6-Carboxylic Acid Anchor: The carboxylic acid moiety at the C6 position serves as a critical pharmacophore for target engagement. In kinase inhibitors, it frequently acts as a hydrogen-bond donor/acceptor to the ATP-binding hinge region. In metabolic targets, it interacts with polar residues within the active site[2].
Quantitative Data: Physicochemical Properties
Table 1: Standard physicochemical parameters of 3-methoxy-1H-indazole-6-carboxylic acid[3].
| Property | Value / Description |
| CAS Number | 1374258-58-8 |
| Molecular Formula | C9H8N2O3 |
| Molecular Weight | 192.17 g/mol |
| SMILES String | O=C(C1=CC2=C(C=C1)C(OC)=NN2)O |
| Purity (Commercial Standard) | ≥98% |
| Storage Conditions | Sealed, dry, 2-8°C |
Biological Targets and Mechanism of Action
Acetyl-CoA Carboxylase (ACC) Inhibition
3-methoxy-1H-indazole-6-carboxylic acid derivatives have been extensively patented as N1/N2-lactam acetyl-CoA carboxylase (ACC) inhibitors[2]. ACC1 and ACC2 are biotin-dependent enzymes that catalyze the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. By inhibiting ACC, these indazole derivatives halt de novo lipogenesis (via ACC1) and promote fatty acid oxidation by relieving the inhibition of Carnitine Palmitoyltransferase 1 (CPT-1) (via ACC2). This dual action makes them prime candidates for treating Non-Alcoholic Steatohepatitis (NASH), type 2 diabetes, and certain lipogenic cancers[4].
Figure 1: Pharmacological mechanism of ACC inhibition by indazole derivatives.
Anticancer Activity via Pyridine-Urea Scaffolds
Recent rational drug design efforts have hybridized the 3-methoxy-1H-indazole scaffold with pyridine-urea moieties to create potent antineoplastic agents. These unsubstituted 3-methoxy-1H-indazole derivatives demonstrate exceptional cytotoxicity against breast (MCF7) and colon (HCT116) cancer cell lines, outperforming FDA-approved drugs like irinotecan in specific in vitro models[5].
Table 2: GI50 values of optimized 3-methoxy-1H-indazole pyridine-urea derivatives against cancer cell lines[5].
| Compound | MCF7 (Breast Cancer) GI50 (μM) | HCT116 (Colon Cancer) GI50 (μM) |
| Derivative 8a | 0.06 ± 0.014 | 1.19 ± 0.035 |
| Derivative 8h | 0.23 ± 0.015 | 0.33 ± 0.042 |
| Derivative 8i | 0.16 ± 0.013 | 1.45 ± 0.021 |
| Irinotecan (Control) | N/A | 0.62 ± 0.003 |
Synthetic Methodologies and Experimental Workflows
Synthesizing highly functionalized 3-methoxy-1H-indazoles requires careful orchestration of protecting group chemistry and palladium-catalyzed cross-coupling. Standard Suzuki coupling often fails on the sterically hindered and electron-rich indazole core, necessitating the use of advanced precatalysts like XPhos-Pd-G2[5].
Figure 2: General synthetic workflow for advanced 3-methoxy-1H-indazole derivatives.
Protocol 1: Synthesis of 3-Methoxy-1H-indazole Pyridine-Urea Derivatives
This protocol details the causality behind the reagent choices for overcoming the low reactivity of the indazole core[5].
Step 1: N1-Protection
-
Dissolve 5-bromo-3-methoxy-1H-indazole (1.0 eq) in anhydrous THF.
-
Add Triethylamine (Et3N, 2.0 eq) and Di-tert-butyl dicarbonate (Boc2O, 1.2 eq).
-
Rationale: The N1-H of the indazole is acidic and can poison palladium catalysts or participate in unwanted side reactions. Boc-protection ensures regioselectivity in subsequent steps. Stir at room temperature for 18 h (Yield: ~96%).
Step 2: Suzuki-Miyaura Cross-Coupling
-
Combine the Boc-protected indazole (1.0 eq), (2-aminopyridin-4-yl)boronic acid (1.5 eq), and K2CO3 (3.0 eq) in a 9:1 mixture of 1,4-dioxane/H2O.
-
Add XPhos-Pd-G2 (0.05 eq).
-
Rationale: Standard Pd(PPh3)4 fails to undergo oxidative addition efficiently with this specific electron-rich aryl bromide. XPhos-Pd-G2 provides a highly active, bulky, electron-rich palladium center that forces the catalytic cycle forward.
-
Heat at 110 °C for 2 h under an inert atmosphere. Purify via flash chromatography.
Step 3: Urea Formation and Deprotection
-
React the resulting amine with the desired isocyanate (RNCO) in the presence of N,N-diisopropylethylamine (DIPEA) in THF at 60 °C for 12 h.
-
To remove the Boc group, treat the intermediate with 4 N HCl in 1,4-dioxane/MeOH at room temperature for 2 h.
-
Rationale: Acidic deprotection is chosen over basic conditions to prevent hydrolysis of the newly formed urea linkage.
Protocol 2: In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay
To validate the efficacy of 3-methoxy-1H-indazole-6-carboxylic acid derivatives as ACC inhibitors, an ADP-Glo™ Kinase Assay is utilized. This is a self-validating system that measures ADP formed from the ATP-dependent carboxylation of acetyl-CoA.
-
Enzyme Preparation: Prepare recombinant human ACC1 or ACC2 in assay buffer (50 mM HEPES pH 7.5, 2 mM MgCl2, 2 mM potassium citrate, 0.05% BSA). Note: Potassium citrate is a mandatory allosteric activator of ACC.
-
Compound Incubation: Dispense 3-methoxy-1H-indazole derivatives (serially diluted in DMSO) into a 384-well plate. Add the ACC enzyme and pre-incubate for 15 minutes at room temperature to allow for equilibrium binding.
-
Reaction Initiation: Initiate the reaction by adding a substrate mixture containing 50 μM ATP, 50 μM acetyl-CoA, and 2 mM NaHCO3.
-
Validation Control: Include wells with Soraphen A (a known macrocyclic ACC inhibitor) as a positive control for 100% inhibition, and DMSO vehicle as a negative control (0% inhibition).
-
Detection: After 45 minutes, terminate the reaction by adding ADP-Glo™ Reagent to deplete unreacted ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.
-
Data Analysis: Calculate IC50 values using non-linear regression. A decrease in luminescence directly correlates with ACC inhibition.
Future Perspectives in Drug Development
The 3-methoxy-1H-indazole-6-carboxylic acid structural motif represents a highly tunable chemical space. By leveraging the cross-coupling compatibility of the indazole ring and the anchoring ability of the carboxylic acid, medicinal chemists can continue to design highly selective inhibitors. Future optimizations are likely to focus on improving the pharmacokinetic profile (e.g., oral bioavailability and half-life) of these derivatives while minimizing off-target kinase binding through rational structure-based drug design (SBDD).
References
-
Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights National Library of Medicine (PMC) / MDPI[Link]
- US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors Google P
- CN104774205A - N1/n2-lactam acetyl-CoA carboxylase inhibitors Google P
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. CN104774205A - N1/n2-å é °èºä¹é °è¾ é ¶aç¾§åé ¶æå¶å - Google Patents [patents.google.com]
- 5. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Mechanism of Action of 3-methoxy-1H-indazole-6-carboxylic acid: A Strategic Research Framework
An In-Depth Technical Guide for Researchers
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in oncology.[1][2] Compounds such as the multi-kinase inhibitors Pazopanib and Axitinib have validated the utility of this privileged heterocyclic structure.[1][3] This guide focuses on a specific, less-characterized derivative, 3-methoxy-1H-indazole-6-carboxylic acid . While extensive literature exists on the broader class of indazole-based compounds, the precise molecular mechanism of action for this particular molecule remains to be fully elucidated. This document, therefore, serves as a comprehensive technical framework for researchers and drug development professionals. It moves beyond a simple review, providing a strategic, multi-tiered experimental plan designed to systematically uncover, validate, and characterize the mechanism of action of 3-methoxy-1H-indazole-6-carboxylic acid. We will synthesize insights from related compounds to build testable hypotheses and provide detailed, field-proven protocols to guide the investigation from initial phenotypic screening to precise target identification and pathway analysis.
Part 1: Hypothesis Generation - Defining the Putative Mechanistic Landscape
Given the absence of direct mechanistic data for 3-methoxy-1H-indazole-6-carboxylic acid, our investigation begins with the formulation of evidence-based hypotheses derived from the known biological activities of structurally related indazole derivatives. This approach allows us to design a focused and efficient experimental strategy.
Hypothesis 1: Inhibition of Protein Kinases
The most prominent role of indazole derivatives in pharmacology is as inhibitors of protein kinases.[1][4] Many indazole-based drugs achieve their anti-cancer effects by targeting the ATP-binding pocket of kinases crucial for tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and c-Met.[1] The 1H-indazole-3-amine structure, in particular, is recognized as an effective "hinge-binding" fragment, anchoring the molecule to the kinase's hinge region.[2] It is plausible that 3-methoxy-1H-indazole-6-carboxylic acid acts as an inhibitor of one or more protein kinases.
Hypothesis 2: Induction of Apoptotic Cell Death
A common downstream consequence of effective anti-cancer agents is the induction of programmed cell death, or apoptosis. Studies on other synthetic indazole derivatives have demonstrated potent pro-apoptotic activity in cancer cells. This is often characterized by the dose-dependent activation of executioner caspases like cleaved caspase-3 and the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[1] Therefore, a primary mechanism could be the direct or indirect activation of the intrinsic or extrinsic apoptotic pathways.
Hypothesis 3: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition
The indazole nucleus is also found in compounds exhibiting analgesic, antipyretic, and anti-inflammatory properties.[5] The mechanism for these effects is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins—key mediators of inflammation and pain.[5] The acetic acid-induced writhing test, a classic assay for analgesia, has been used to validate the COX-inhibitory potential of some indazoles.[5] It is conceivable that 3-methoxy-1H-indazole-6-carboxylic acid possesses anti-inflammatory properties through this pathway.
Part 2: A Multi-Tiered Experimental Workflow for Mechanism of Action Elucidation
This section outlines a logical, tiered approach to systematically test the generated hypotheses. The workflow is designed to progress from broad phenotypic effects to specific molecular target identification and pathway validation.
Workflow Overview
Caption: A logical workflow for MoA elucidation.
Tier 1: Initial Phenotypic Screening
Objective: To establish the primary biological effect of the compound on cellular systems, thereby guiding subsequent, more focused experiments.
Protocol 1: Antiproliferative Activity Assessment using MTT Assay
-
Cell Seeding: Seed cancer cell lines (e.g., A549 lung cancer, K562 leukemia, PC-3 prostate cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[2]
-
Compound Treatment: Prepare a serial dilution of 3-methoxy-1H-indazole-6-carboxylic acid (e.g., from 0.01 µM to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Protocol 2: Apoptosis Quantification via Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.
-
Analysis: Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of the compound.[1]
Data Presentation: Summary of Tier 1 Phenotypic Data
| Cell Line | Compound IC50 (µM) | Positive Control IC50 (µM) | % Apoptotic Cells (at IC50) |
| A549 | Data | Data | Data |
| K562 | Data | Data | Data |
| PC-3 | Data | Data | Data |
Tier 2: Molecular Target Identification & Validation
Objective: To identify the direct molecular binding partner(s) of the compound.
Methodology 1: Broad-Spectrum Kinase Inhibition Profiling
-
Rationale: Based on Hypothesis 1, the most direct way to identify potential kinase targets is to screen the compound against a large, diverse panel of purified human kinases. Commercial services (e.g., Eurofins, Reaction Biology) offer panels of over 400 kinases.
-
Procedure: The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) in an in vitro kinase activity assay. The percentage of inhibition for each kinase is determined. "Hits" are defined as kinases inhibited above a certain threshold (e.g., >50% or >75%).
-
Follow-up: For promising hits, a dose-response curve is generated to determine the IC50 value, providing a quantitative measure of potency.
Protocol 3: Target Engagement Validation via Thermal Shift Assay (TSA)
-
Rationale: TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to confirm direct binding of a ligand to a purified protein. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
-
Reagent Preparation: Prepare a solution of the purified recombinant kinase "hit" in a suitable buffer. Prepare a solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Assay Setup: In a 96-well PCR plate, mix the protein, dye, and varying concentrations of 3-methoxy-1H-indazole-6-carboxylic acid.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C).
-
Data Acquisition: Monitor the fluorescence intensity as the temperature increases. The midpoint of the unfolding transition is the Tm.
-
Analysis: A significant positive shift in Tm (ΔTm) in the presence of the compound indicates direct binding.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | % Inhibition @ 10 µM | IC50 (nM) | ΔTm (°C) |
| Kinase A | 95% | 50 | +5.2 |
| Kinase B | 88% | 210 | +3.8 |
| Kinase C | 15% | >10,000 | +0.1 |
Tier 3: Pathway Analysis and Cellular Mechanism
Objective: To confirm target engagement within a cellular context and map the downstream signaling consequences.
Protocol 4: Western Blot Analysis of Downstream Signaling
-
Rationale: If a specific kinase is validated as a target, Western blotting can be used to examine the phosphorylation state of its known substrates in treated cells. For example, if the target is a receptor tyrosine kinase like FGFR, one would probe for changes in phosphorylated PLCγ, FRS2, and downstream effectors like p-AKT and p-ERK.
-
Cell Lysis: Treat cells with the compound for various time points (e.g., 0, 15, 60, 120 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target proteins. Use a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathway Visualization
If experimental data suggests inhibition of a receptor tyrosine kinase (RTK) pathway, the following diagram illustrates the expected impact.
Caption: Putative inhibition of an RTK signaling pathway.
Conclusion
The indazole scaffold continues to be a highly productive starting point for the development of novel therapeutics. For a specific molecule like 3-methoxy-1H-indazole-6-carboxylic acid , where the mechanism of action is not yet defined, a systematic and hypothesis-driven research strategy is paramount. The multi-tiered workflow presented in this guide—progressing from broad phenotypic screening to specific target validation and pathway analysis—provides a robust framework for its characterization. By employing these integrated experimental approaches, researchers can effectively decode the compound's biological function, paving the way for its potential development as a therapeutic agent.
References
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules.
- Synthesis and biological activities of a novel series of indazole derivatives. (N/A). International Journal of Pharmacy and Technology.
- Identification and development of novel indazole derivatives as potent bacterial peptidoglycan synthesis inhibitors. (2018). PubMed.
- Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. (N/A). ACS Medicinal Chemistry Letters.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules.
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances.
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 5. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
Solubility and Stability of 3-Methoxy-1H-indazole-6-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary
As drug discovery pipelines increasingly rely on highly functionalized heteroaromatic building blocks, understanding the physicochemical boundaries of these intermediates is paramount. 3-Methoxy-1H-indazole-6-carboxylic acid (CAS: 1374258-58-8) is a critical scaffold utilized in the synthesis of complex therapeutics, most notably in the development of Acetyl-CoA carboxylase (ACC) inhibitors ()[1].
This whitepaper provides an in-depth analysis of the compound's solubility dynamics and stability profiles. Designed for researchers and formulation scientists, this guide moves beyond basic material safety data to explain the structural causality behind its behavior, offering field-proven, self-validating protocols for rigorous laboratory evaluation.
Molecular Architecture and Physicochemical Properties
To predict the macroscopic behavior of 3-methoxy-1H-indazole-6-carboxylic acid, we must first deconstruct its molecular architecture. The compound's properties are dictated by three distinct structural motifs:
-
The Amphoteric Indazole Core: The 1H-indazole ring contains both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2). This allows the molecule to participate in extensive intermolecular hydrogen bonding, which significantly impacts its crystal lattice energy and, consequently, its baseline solubility.
-
The 3-Methoxy Substitution: The addition of the methoxy group at the C3 position serves a dual purpose. Electronically, it donates electron density into the heteroaromatic ring via resonance, subtly modulating the pKa of the indazole nitrogen. Sterically and hydrophobically, it increases the overall lipophilicity (LogP) of the molecule compared to an unsubstituted indazole.
-
The 6-Carboxylic Acid: This is the primary ionizable moiety. With an estimated pKa of ~4.2, the carboxylic acid acts as the main driver for pH-dependent solubility, ensuring the molecule transitions from a lipophilic, unionized state in acidic environments to a highly soluble, ionized carboxylate state at physiological pH.
Table 1: Physicochemical Parameter Summary
| Parameter | Value / Description | Impact on Development & Formulation |
| Molecular Formula | C9H8N2O3 | Establishes baseline composition[2]. |
| Molecular Weight | 192.17 g/mol | Highly favorable for fragment-based drug design (FBDD)[2]. |
| Calculated LogP | ~1.5 - 1.8 | Provides an optimal balance of lipophilicity for membrane permeability while maintaining developability. |
| pKa (COOH) | ~4.2 | Drives pH-dependent solubility; dictates that the molecule will be >99% ionized in blood plasma (pH 7.4). |
| H-Bond Donors | 2 (NH, OH) | Facilitates target protein binding but increases the risk of solvent-lattice stacking. |
| H-Bond Acceptors | 4 (N, O, O, O) | Promotes excellent solubility in polar aprotic solvents (DMSO, DMF). |
Solubility Dynamics and Optimization
The Causality of Phase Behavior
The aqueous solubility of 3-methoxy-1H-indazole-6-carboxylic acid is fundamentally governed by the ionization state of the C6-carboxylic acid. In acidic media (pH < 3.0), the unionized species dominates. The lack of a net charge allows strong intermolecular hydrogen bonding between the carboxylic acid of one molecule and the indazole core of another, leading to robust crystal lattice stacking and poor aqueous solubility.
Conversely, at physiological pH (7.4), the deprotonation of the carboxylic acid yields a negatively charged carboxylate anion. This charge disrupts the crystal lattice and facilitates strong ion-dipole interactions with water molecules, exponentially increasing solubility. In organic synthesis, the compound exhibits excellent solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), as these solvents act as strong hydrogen bond acceptors that effectively break the intermolecular lattice.
Protocol: High-Throughput Kinetic Solubility Assay
In early-stage drug discovery, material is often scarce. To evaluate the compound's behavior when transitioning from a DMSO storage stock to an aqueous assay environment, we employ a kinetic solubility protocol as established in high-throughput pharmaceutical screening ()[3].
This protocol is designed as a self-validating system : by incorporating standard curves and DMSO-only controls, any precipitation is accurately quantified against the theoretical maximum concentration, eliminating false negatives caused by analytical loss.
-
Stock Preparation: Dissolve the API in 100% DMSO to a concentration of 10 mM. Verify complete dissolution via visual inspection and sonication.
-
Buffer Spiking: Aliquot 5 µL of the DMSO stock into 245 µL of aqueous buffer (pH 1.2, 4.0, and 7.4) in a 96-well plate. The final DMSO concentration is strictly maintained at 2% to prevent solvent-mediated solubility artifacts.
-
Incubation: Seal the plate and incubate at 37°C for 24 hours with orbital shaking at 200 rpm to reach pseudo-equilibrium.
-
Phase Separation: Centrifuge the plate at 10,000 × g for 15 minutes to firmly pellet any precipitated unionized compound.
-
Quantification: Transfer the supernatant to a new UV-transparent plate. Quantify the soluble fraction using HPLC-UV/MS against a standard curve generated in 50% Acetonitrile/Water.
High-Throughput Kinetic Solubility Assay Workflow for Indazole Derivatives.
Stability Profiling: Thermal, Chemical, and Photolytic
Understanding the degradation pathways of 3-methoxy-1H-indazole-6-carboxylic acid is critical for downstream formulation. The scaffold is generally robust, but specific vulnerabilities exist under stress conditions:
-
Hydrolytic Stability: The ether linkage (3-methoxy) and the indazole core are highly resistant to standard aqueous hydrolysis across a wide pH range (1-10).
-
Oxidative Stress: The electron-rich nature of the 3-methoxy-indazole ring makes the nitrogen atoms susceptible to N-oxidation when exposed to strong oxidants (e.g., reactive oxygen species or peroxides).
-
Photolysis: Like many heteroaromatic systems, the indazole ring absorbs UV light. Prolonged exposure can lead to photo-oxidation, ring cleavage, or decarboxylation of the 6-COOH group.
Protocol: Accelerated Stability Testing (ICH Q1A)
To ensure trustworthiness and regulatory compliance, stability testing must follow . This protocol operates as a self-validating system by running parallel unstressed controls and utilizing mass balance calculations to ensure no degradation product evades detection.
-
Sample Preparation: Weigh 10 mg of the solid compound into clear glass HPLC vials. Prepare parallel sets for thermal, oxidative, and photolytic stress.
-
Thermal/Hydrolytic Stress: Add 1 mL of 0.1 N HCl, 0.1 N NaOH, or DI water to respective vials. Incubate at 60°C for 7 days.
-
Oxidative Stress: Add 1 mL of 3% H2O2. Incubate at room temperature for 24 hours in the dark.
-
Photolytic Stress: Expose solid and solution-state samples to 1.2 million lux hours of visible light and 200 Watt hours/m² of UV light (per ICH Q1B).
-
Analysis: Quench all reactions and analyze via LC-MS/MS. Compare the Total Ion Chromatogram (TIC) against the unstressed control to determine mass balance and elucidate the structures of any degradants.
Primary Degradation Pathways and Stress Testing Outcomes under ICH Guidelines.
Formulation and Storage Recommendations
Based on the physicochemical and stability data, the following handling and storage parameters are mandated to maintain >99% purity of 3-methoxy-1H-indazole-6-carboxylic acid:
-
Storage Temperature: Store the solid powder at 2-8°C for long-term stability. Room temperature is acceptable for short-term handling and weighing.
-
Light Protection: Store in amber glass vials or opaque secondary containers to completely mitigate the risk of photolytic degradation.
-
Moisture Control: While the free acid is not inherently hygroscopic, storage in a desiccator is recommended. Moisture can create localized micro-environments that catalyze oxidative degradation over extended periods.
References
- Source: US Patent 8993586B2, Google Patents.
-
High throughput solubility measurement in drug discovery and development Source: Advanced Drug Delivery Reviews, 59(7), 546-567. URL:[Link]
-
ICH Q1A (R2) Stability Testing of New Drug Substances and Products Source: European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]
Sources
In Silico Modeling of 3-Methoxy-1H-Indazole-6-Carboxylic Acid Interactions: A Fragment-Based Approach to Acetyl-CoA Carboxylase (ACC) Inhibitor Design
Prepared by: Senior Application Scientist, Computational Chemistry & Structural Biology
Executive Summary & Biological Context
In the landscape of modern drug discovery, targeting lipid metabolism has emerged as a critical therapeutic strategy for metabolic syndromes (e.g., NASH, type 2 diabetes) and oncology[1],[2]. Acetyl-CoA Carboxylase (ACC)—specifically its isoforms ACC1 and ACC2—serves as the rate-limiting enzyme in de novo lipogenesis, catalyzing the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA[3].
The compound 3-methoxy-1H-indazole-6-carboxylic acid (CAS 1374258-58-8)[4] is a highly privileged pharmacophoric fragment utilized in the design of potent N1/N2-lactam and spiro-cyclic ACC inhibitors[5],[6]. The indazole scaffold provides a rigid, planar geometry ideal for π−π stacking within kinase and carboxyltransferase domains, while the specific substitution pattern (3-methoxy, 6-carboxylic acid) offers precise vectors for fragment evolution[7].
This technical guide outlines a self-validating in silico workflow to model the interactions of this fragment within the ACC Carboxyltransferase (CT) domain, explaining the mechanistic causality behind each computational protocol.
Caption: ACC-mediated lipid metabolism and the pharmacological intervention point.
Pharmacophore Profiling: The Causality of Structure
Before initiating any computational run, a structural biologist must understand why a fragment behaves the way it does. The efficacy of 3-methoxy-1H-indazole-6-carboxylic acid is not coincidental; it is a product of its distinct molecular anatomy:
-
The Indazole Core (N1-H, N2): The indazole ring exists in a tautomeric equilibrium (1H vs. 2H). In the ACC active site, the 1H-tautomer generally acts as a critical hydrogen-bond donor (via N1-H) to backbone carbonyls (e.g., Glu153), while N2 acts as an acceptor[7].
-
The 3-Methoxy Group: This substituent is strategically placed to occupy a narrow, hydrophobic sub-pocket. Its primary function is to restrict the conformational flexibility of the ligand, preventing steric clashes while maximizing van der Waals contacts with residues like Ile185 and Leu44[8].
-
The 6-Carboxylic Acid: In fragment-based drug design (FBDD), this moiety serves a dual purpose. As a standalone fragment, it forms strong electrostatic salt bridges with basic residues (e.g., Arg122)[8]. During lead optimization, it acts as the primary synthetic handle for amide coupling to complex spiro-piperidine or lactam systems[5],[6].
Self-Validating In Silico Protocol
To accurately model these interactions, standard rigid docking is insufficient. The ACC CT domain exhibits significant plasticity, requiring a dynamic computational approach[1]. The following step-by-step protocol ensures a self-validating system where static predictions are thermodynamically verified.
Step 1: Quantum Mechanical (QM) Ligand Preparation
-
Action: Optimize the 3D geometry of 3-methoxy-1H-indazole-6-carboxylic acid using Density Functional Theory (DFT) at the B3LYP/6-31G* level.
-
Causality: Standard molecular mechanics force fields (e.g., OPLS4, CHARMM36) frequently miscalculate the partial charges of conjugated heteroaromatics. QM optimization generates an accurate Electrostatic Potential (ESP) map, ensuring that the critical dipole moment across the indazole ring is correctly represented during docking.
Step 2: Protein Preparation and Protonation State Assignment
-
Action: Retrieve a high-resolution ACC crystal structure (e.g., PDB ID: 5HJ7)[7]. Strip crystallographic waters (unless bridging) and use PROPKA to assign protonation states at pH 7.4.
-
Causality: The binding affinity of the 6-carboxylic acid is entirely dependent on the ionization state of the active site. Misassigning the protonation state of a coordinating Arginine or Histidine will result in a failure to predict the salt bridge, leading to false-negative docking trajectories.
Step 3: Induced-Fit Docking (IFD)
-
Action: Perform IFD (e.g., via Schrödinger Glide or AutoDock Vina with flexible sidechains), allowing residues within 5.0 Å of the ligand to undergo conformational sampling.
-
Causality: The ACC binding pocket features a flexible "lid" region. Rigid docking forces the 3-methoxy group into artificial steric clashes. IFD allows the protein sidechains to adapt to the ligand, mimicking the true biological induced-fit mechanism[1].
Step 4: Molecular Dynamics (MD) Simulation
-
Action: Subject the best-scoring IFD complex to a 100 ns MD simulation using GROMACS or Desmond in an explicit TIP3P water model.
-
Causality: Docking scores are static estimates. MD simulations validate the complex by testing the temporal stability of the hydrogen bond network. If the N1-H to Glu153 hydrogen bond breaks within the first 20 ns, the docking pose is discarded as an artifact.
Step 5: MM-GBSA Free Energy Calculation
-
Action: Extract frames from the final 20 ns of the MD trajectory and calculate the binding free energy ( ΔGbind ) using the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) method[9].
-
Causality: MM-GBSA accounts for the desolvation penalty of burying the polar carboxylic acid group, providing a mathematically rigorous correlation to experimental IC50 values that raw docking scores cannot achieve[9].
Caption: Computational workflow for fragment-based ACC inhibitor design.
Quantitative Data Presentation
The table below summarizes representative in silico interaction profiles, demonstrating how the base fragment (3-methoxy-1H-indazole-6-carboxylic acid) evolves into a highly potent ACC inhibitor when its 6-carboxylic acid handle is conjugated to larger lipophilic systems[6].
Table 1: In Silico Interaction Profiling of Indazole-Based Compounds in ACC1
| Compound / Fragment | Target Domain | IFD Docking Score (kcal/mol) | MM-GBSA ΔG (kcal/mol) | Key Interacting Residues | Primary Interaction Type |
| 3-methoxy-1H-indazole-6-carboxylic acid | ACC1 (CT Domain) | -6.4 | -22.1 | Glu153, Arg122 | H-bond, Salt Bridge |
| Fragment + Spiro-piperidine | ACC1 (CT Domain) | -9.8 | -45.3 | Glu153, Arg122, Phe49 | H-bond, π−π stacking |
| Fragment + N1/N2-Lactam core | ACC1 (CT Domain) | -10.5 | -51.2 | Glu153, Ile185, Leu44 | Hydrophobic, H-bond |
Note: The transition from the bare fragment to the lactam-conjugated core shows a massive leap in thermodynamic stability ( ΔG ), driven by the exploitation of the hydrophobic pocket via Ile185 and Leu44[8].
Conclusion
The in silico modeling of 3-methoxy-1H-indazole-6-carboxylic acid requires a rigorous, physics-based approach. By moving beyond static docking and employing QM-derived charges, Induced-Fit Docking, and MD-backed MM-GBSA calculations, researchers can accurately predict how this privileged fragment anchors into the ACC active site. This self-validating computational pipeline ensures that only the most thermodynamically stable fragment evolutions are advanced to in vitro synthesis and enzymatic assays, drastically reducing the attrition rate in metabolic and oncological drug discovery programs.
Sources
- 1. Molecular modeling study for the design of novel acetyl-CoA carboxylase inhibitors using 3D QSAR, molecular docking and dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. chemscene.com [chemscene.com]
- 5. US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00913H [pubs.rsc.org]
Methodological & Application
synthesis of 3-methoxy-1H-indazole-6-carboxylic acid from starting materials
Application Note: De Novo Synthesis of 3-Methoxy-1H-indazole-6-carboxylic Acid
Executive Summary & Mechanistic Rationale
3-Methoxy-1H-indazole-6-carboxylic acid is a highly valued heterocyclic building block, frequently utilized in the design of ketohexokinase (KHK) inhibitors and novel antineoplastic agents. Synthesizing this scaffold requires precise, regioselective functionalization at both the C3 and C6 positions of the indazole core.
Rather than relying on complex pre-functionalized starting materials, this protocol outlines a robust, four-step linear synthesis starting from the inexpensive and commercially available 6-bromo-1H-indazole. The strategy leverages the inherent electronic properties of the indazole ring:
-
Electrophilic Aromatic Nitration: Capitalizes on the kinetic accessibility of the C3 position.
-
Nucleophilic Aromatic Substitution (SNAr): Utilizes the newly installed nitro group as a highly active leaving group to install the C3-methoxy ether.
-
Palladium-Catalyzed Alkoxycarbonylation: Converts the C6-bromide into a methyl ester using a specialized bidentate ligand (Xantphos) to force reductive elimination.
-
Saponification: A straightforward base-mediated hydrolysis to yield the final carboxylic acid.
Pathway Visualization
4-step synthetic workflow for 3-methoxy-1H-indazole-6-carboxylic acid from 6-bromo-1H-indazole.
Step-by-Step Experimental Protocols
Step 1: Electrophilic Aromatic Nitration
-
Objective: Regioselective functionalization of the C3 position.
-
Reagents: 6-Bromo-1H-indazole (1.0 eq), Sulfuric acid (conc., 10 vol), Fuming Nitric Acid (1.2 eq).
-
Procedure:
-
Charge a round-bottom flask with conc. H₂SO₄ and cool to 0 °C using an ice bath.
-
Add 6-bromo-1H-indazole portion-wise to maintain the internal temperature below 5 °C.
-
Add fuming HNO₃ dropwise over 30 minutes.
-
Remove the ice bath and stir the reaction mixture at room temperature (20–25 °C) for 2 hours.
-
Pour the mixture slowly over crushed ice with vigorous stirring.
-
Filter the resulting yellow precipitate, wash extensively with cold DI water until the filtrate is neutral, and dry under vacuum.
-
-
Causality & Mechanism: While the indazole system is generally electron-rich, the strongly acidic medium protonates the N1/N2 nitrogens. Despite this overall ring deactivation, the C3 position remains the most kinetically accessible and thermodynamically stable site for electrophilic attack by the nitronium ion (NO₂⁺).
-
Validation & In-Process Control: Monitor the reaction via LC-MS. The starting material (m/z 197.0/199.0 [M+H]⁺) must be fully consumed, replaced by the product mass (m/z 242.0/244.0[M+H]⁺). ¹H NMR will confirm success via the disappearance of the characteristic C3-H singlet at ~8.1 ppm.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Objective: Conversion of the C3-nitro group to a C3-methoxy ether.
-
Reagents: 6-Bromo-3-nitro-1H-indazole (1.0 eq), Sodium methoxide (NaOMe, 1.23 eq), anhydrous DMF.
-
Procedure:
-
Dissolve 6-bromo-3-nitro-1H-indazole in anhydrous DMF (10 mL/g) under an inert N₂ atmosphere.
-
Add NaOMe powder in a single portion.
-
Stir the reaction mixture at room temperature (20 °C) for 16 hours.
-
Pour the mixture into a saturated aqueous NaOH solution to precipitate the product.
-
Stir for 30 minutes, filter the solid, and wash with water. Dissolve the filter cake in ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Causality & Mechanism: SNAr on an unsubstituted indazole ring is highly unfavorable. However, the introduction of the strongly electron-withdrawing C3-nitro group depletes local electron density. The nitro group acts as an exceptional leaving group (displaced as nitrite, NO₂⁻) when attacked by the hard methoxide nucleophile, driving the formation of the ether (1)[1].
-
Validation & In-Process Control: TLC (Hexanes:EtOAc 3:1) will show a new spot with a higher R_f value. LC-MS will show m/z 227.0/229.0 [M+H]⁺.
Step 3: Palladium-Catalyzed Alkoxycarbonylation
-
Objective: Conversion of the C6-bromide to a methyl ester.
-
Reagents: 6-Bromo-3-methoxy-1H-indazole (1.0 eq), Pd(OAc)₂ (5 mol%), Xantphos (5 mol%), Triethylamine (Et₃N, 2.0 eq), Methanol/DMF (1:1), Carbon Monoxide (CO) gas.
-
Procedure:
-
In a high-pressure reactor, dissolve the substrate in a 1:1 mixture of MeOH and DMF.
-
Add Et₃N, Pd(OAc)₂, and Xantphos. Degas the solution by bubbling N₂ for 10 minutes.
-
Purge the vessel with CO gas three times, then pressurize to 2-3 bar (or use a double-balloon for atmospheric pressure).
-
Heat the mixture to 80 °C and stir for 12–16 hours.
-
Cool to room temperature, carefully vent the CO gas in a fume hood, and filter the mixture through a pad of Celite.
-
Concentrate the filtrate and purify via silica gel flash chromatography (eluting with Hexanes/EtOAc) to yield the ester.
-
-
Causality & Mechanism: Pd(0) undergoes oxidative addition into the C-Br bond. CO coordinates to the metal center and inserts into the Pd-aryl bond to form a Pd(II)-acyl intermediate. Methoxide (generated from MeOH and Et₃N) attacks this intermediate. The use of Xantphos is critical: its large bite angle (~111°) sterically forces the acyl and methoxide ligands into a cis conformation. This dramatically accelerates the rate-determining reductive elimination step and prevents catalyst poisoning, enabling the reaction to proceed at atmospheric or low CO pressures (2)[2].
-
Validation & In-Process Control: LC-MS will confirm the mass shift from the bromide to the methyl ester (m/z 207.1 [M+H]⁺). ¹H NMR will reveal a new sharp singlet at ~3.9 ppm corresponding to the ester methoxy group.
Step 4: Base-Mediated Saponification
-
Objective: Hydrolysis of the methyl ester to the final carboxylic acid.
-
Reagents: Methyl 3-methoxy-1H-indazole-6-carboxylate (1.0 eq), Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq), THF/H₂O (3:1).
-
Procedure:
-
Dissolve the ester in a 3:1 mixture of THF and DI water.
-
Add LiOH·H₂O in a single portion.
-
Stir the reaction at room temperature (20–25 °C) for 4–6 hours.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Cool the aqueous residue in an ice bath and slowly acidify with 1M HCl until the pH reaches 3–4.
-
Collect the precipitated white/off-white solid by vacuum filtration, wash with cold water, and dry overnight under high vacuum.
-
-
Causality & Mechanism: The hydroxide ion acts as a hard nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which collapses to expel methoxide. Subsequent acidification neutralizes the highly water-soluble carboxylate salt. At pH 3-4, the zwitterionic/neutral indazole-carboxylic acid reaches its isoelectric point, drastically reducing its aqueous solubility and forcing it to precipitate.
-
Validation & In-Process Control: LC-MS will show the final product mass (m/z 193.1 [M+H]⁺). ¹H NMR will show the disappearance of the ester methoxy singlet (~3.9 ppm) and the appearance of a broad -COOH exchangeable proton >12.0 ppm.
Quantitative Data & Analytical Characterization
The table below summarizes the expected yields, purities, and primary analytical markers for each stage of the synthetic workflow, providing a quick-reference guide for in-process validation.
| Step | Intermediate / Product | Expected Yield (%) | Target Purity (LC-MS) | Key Analytical Marker (¹H NMR) |
| 1 | 6-bromo-3-nitro-1H-indazole | 85% | >95% | Disappearance of C3-H proton (~8.1 ppm) |
| 2 | 6-bromo-3-methoxy-1H-indazole | 78% | >98% | Appearance of ether -OCH₃ singlet at ~4.0 ppm |
| 3 | Methyl 3-methoxy-1H-indazole-6-carboxylate | 82% | >95% | Appearance of ester -OCH₃ singlet at ~3.9 ppm |
| 4 | 3-Methoxy-1H-indazole-6-carboxylic acid | 92% | >99% | Disappearance of ester -OCH₃; broad -COOH peak |
References
- Title: CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof Source: Google Patents URL
- Source: Journal of Organic Chemistry (PMC)
Sources
protocol for amide coupling with 3-methoxy-1H-indazole-6-carboxylic acid
An Application Note and Protocol for the Amide Coupling of 3-methoxy-1H-indazole-6-carboxylic acid
Authored by a Senior Application Scientist
Introduction
The formation of the amide bond is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1][2] Its prevalence in the backbone of peptides and its presence in a vast array of pharmaceuticals underscore its importance. This document provides a detailed guide to the amide coupling of 3-methoxy-1H-indazole-6-carboxylic acid, a heterocyclic building block of significant interest in the synthesis of bioactive molecules. The indazole core is a key pharmacophore in numerous therapeutic agents, and functionalization at the 6-position via an amide linkage allows for extensive structure-activity relationship (SAR) studies.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and rationale for experimental choices. We will explore several robust protocols, discuss reaction monitoring and purification strategies, and provide troubleshooting advice to enable the successful synthesis of diverse amide derivatives.
Core Concepts and Mechanism of Amide Coupling
The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures, which is incompatible with complex molecules.[3] Therefore, the reaction is almost universally carried out by "activating" the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[1][4]
The process can be broken down into two fundamental steps:
-
Activation of the Carboxylic Acid: A coupling reagent is used to convert the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive acyl-intermediate.
-
Nucleophilic Acyl Substitution: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and release the leaving group.
Various classes of coupling reagents have been developed to facilitate this transformation, each with its own mechanism and advantages. The most common classes include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU).[1][4][5]
General Mechanism of Amide Bond Formation
Caption: General mechanism of amide bond formation.
Key Reaction Components
-
Carboxylic Acid: 3-methoxy-1H-indazole-6-carboxylic acid (CAS: 1374258-58-8, M.W.: 192.17 g/mol ).[6] The electron-donating methoxy group and the heterocyclic indazole ring may influence the reactivity of the carboxylic acid.
-
Amine: A wide range of primary and secondary amines can be used. The nucleophilicity of the amine is a key factor; electron-deficient or sterically hindered amines may require more potent coupling reagents or longer reaction times.[7]
-
Coupling Reagent: The choice of coupling reagent is critical and depends on the substrates, desired reaction time, and cost considerations.
-
Carbodiimides (EDC, DIC): Cost-effective and widely used. Byproducts of EDC are water-soluble, simplifying work-up.[8]
-
Uronium/Aminium Salts (HATU): Highly efficient, leading to fast reaction times and high yields, even with challenging substrates.[5][9]
-
Phosphonium Salts (PyBOP): Also very effective, particularly for sterically hindered couplings.[5]
-
-
Additives (HOBt, HOAt): When used with carbodiimides, these additives form active esters that are less prone to side reactions. They also act as racemization suppressants in peptide couplings.[1][8]
-
Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is typically required to neutralize any acid formed during the reaction and to deprotonate the carboxylic acid, facilitating its activation.[9]
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Tetrahydrofuran (THF) are commonly used to dissolve the reactants.
Comparative Protocols for Amide Coupling
Below are three reliable protocols for the coupling of 3-methoxy-1H-indazole-6-carboxylic acid with a generic primary or secondary amine. The choice of protocol can be guided by the specific amine substrate and available resources.
Protocol 1: EDC/HOBt Mediated Coupling
This is a classic, cost-effective method suitable for a wide range of amines. The water-solubility of the EDC byproducts simplifies purification.[8]
Caption: Workflow for EDC/HOBt mediated coupling.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents |
| 3-methoxy-1H-indazole-6-carboxylic acid | 192.17 | 1.0 |
| Amine (R1R2NH) | - | 1.1 - 1.2 |
| EDC·HCl | 191.70 | 1.2 - 1.5 |
| HOBt | 135.12 | 1.2 |
| DIPEA | 129.24 | 2.0 - 3.0 |
| Anhydrous DMF or DCM | - | - |
Step-by-Step Procedure
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-methoxy-1H-indazole-6-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.2 M with respect to the carboxylic acid).
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution over 5 minutes.
-
Add DIPEA (2.5 eq) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.[10]
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Proceed with the aqueous work-up and purification as described in the relevant sections below.
Protocol 2: HATU Mediated Coupling
HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for difficult couplings.[5][8]
Caption: Workflow for HATU mediated coupling.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents |
| 3-methoxy-1H-indazole-6-carboxylic acid | 192.17 | 1.0 |
| Amine (R1R2NH) | - | 1.1 |
| HATU | 380.23 | 1.1 - 1.2 |
| DIPEA | 129.24 | 2.0 - 3.0 |
| Anhydrous DMF | - | - |
Step-by-Step Procedure
-
In a dry flask under an inert atmosphere, dissolve 3-methoxy-1H-indazole-6-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) followed by DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[11]
-
Add the amine (1.1 eq) to the reaction mixture (neat or as a solution in DMF).
-
Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, proceed with the aqueous work-up. Note that DMF is highly polar and water-miscible, so the work-up procedure will require extraction with a suitable organic solvent like ethyl acetate. Washing with a 5% LiCl solution can help remove residual DMF.[11]
-
Purify the crude product via column chromatography.
Protocol 3: PyBOP Mediated Coupling
PyBOP is a phosphonium-based coupling reagent that is also highly effective and offers a good alternative to HATU.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents |
| 3-methoxy-1H-indazole-6-carboxylic acid | 192.17 | 1.0 |
| Amine (R1R2NH) | - | 1.1 |
| PyBOP | 520.40 | 1.2 |
| DIPEA | 129.24 | 3.0 |
| Anhydrous DMF or DCM | - | - |
Step-by-Step Procedure
-
Dissolve 3-methoxy-1H-indazole-6-carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF or DCM in a dry flask under an inert atmosphere.
-
Add DIPEA (3.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add PyBOP (1.2 eq) to the stirred solution.[11]
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with the aqueous work-up and purification as described below.
Reaction Monitoring, Work-up, and Purification
Reaction Monitoring
Consistent monitoring is crucial to determine the reaction endpoint and prevent the formation of byproducts from prolonged reaction times.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to visualize the consumption of the limiting starting material (usually the carboxylic acid).[10] A co-spot of the starting material alongside the reaction mixture is recommended for accurate comparison. The product amide is typically less polar than the starting carboxylic acid and will have a higher Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise analysis, LC-MS can confirm the consumption of starting materials and the formation of the product by identifying its mass-to-charge ratio (m/z).
General Aqueous Work-up Procedure
The goal of the work-up is to quench the reaction and remove water-soluble impurities like excess coupling reagents, byproducts (e.g., dicyclohexylurea if DCC is used, or the water-soluble urea from EDC), and salts.[10]
-
Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M citric acid or 1 N HCl (to remove excess amine and base).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove unreacted carboxylic acid and HOBt).
-
Saturated aqueous sodium chloride (brine) (to remove residual water).[10]
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Flash column chromatography is the most common method for purifying the crude amide product.[12]
-
Stationary Phase: Standard silica gel is typically used.
-
Mobile Phase (Eluent): A solvent system of increasing polarity is used to elute the compounds from the column. Common systems include gradients of ethyl acetate in hexanes or methanol in DCM.
-
Potential Issue - Peak Tailing: Amide products, especially those containing basic nitrogen atoms (like the indazole ring), can interact with the acidic silanol groups on the silica surface, leading to peak tailing.[13] This can be mitigated by:
-
Adding a small amount (0.5-1%) of triethylamine or ammonia to the eluent system to neutralize the acidic sites on the silica.
-
Using a deactivated silica gel.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive coupling reagent (hydrolyzed).2. Poor quality (wet) solvent or reagents.3. Insufficient base.4. Sterically hindered or electron-deficient amine. | 1. Use a fresh bottle of coupling reagent.2. Ensure all solvents and reagents are anhydrous.3. Increase the amount of base (DIPEA).4. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[2] Increase reaction temperature or time. |
| Multiple Byproducts Observed | 1. N-acylurea formation (with carbodiimides).2. Side reaction with the indazole N-H.3. Decomposition of starting material or product. | 1. Ensure HOBt is used with EDC/DIC.2. Consider N-protection of the indazole if it proves problematic (though often not necessary for amide coupling).3. Avoid excessive heating or prolonged reaction times. |
| Difficulty in Purification | 1. Byproducts have similar polarity to the product.2. Product is streaking/tailing on the silica column. | 1. Optimize the eluent system for column chromatography; try a different solvent system (e.g., MeOH/DCM instead of EtOAc/Hex).2. Add 0.5-1% triethylamine to the eluent.[13] Consider purification by recrystallization or reverse-phase chromatography.[14] |
References
-
Amide Workup - Biofilm Inhibitor Synthesis. (n.d.). Retrieved from [Link]
-
Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
General reaction mechanism for cross-coupling amidation of esters. (n.d.). ResearchGate. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
-
Amide. (n.d.). In Wikipedia. Retrieved from [Link]
-
Coupling Reagents. (n.d.). AAPPTEC. Retrieved from [Link]
-
Amide coupling Protocol for Amino PEG. (2024, September 23). AxisPharm. Retrieved from [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(41), 10323–10327. [Link]
-
Vankayalapati, H., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(2), 353-357. [Link]
-
How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage. Retrieved from [Link]
-
Coupling Reagents. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide - Wikipedia [en.wikipedia.org]
- 4. jpt.com [jpt.com]
- 5. peptide.com [peptide.com]
- 6. chemscene.com [chemscene.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biotage.com [biotage.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Note: Utilizing 3-Methoxy-1H-Indazole-6-Carboxylic Acid in Kinase Inhibitor Screening
Introduction and Mechanistic Rationale
The development of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can effectively mimic the natural substrate, ATP. The indazole core is widely recognized in medicinal chemistry as a highly effective bioisostere for the purine ring of ATP[1]. By inserting into the highly conserved ATP-binding pocket, the indazole nitrogen atoms establish critical hydrogen bonds with the backbone amides of the kinase hinge region[1].
Within this chemical space, 3-methoxy-1H-indazole-6-carboxylic acid serves as an exceptionally strategic building block for library generation and high-throughput screening. Its structural anatomy provides three distinct mechanistic vectors:
-
The 1H-Indazole Core : Acts as the primary anchor, competitively displacing ATP at the hinge region.
-
The 3-Methoxy Group : Projects into the hydrophobic pocket adjacent to the gatekeeper residue. The electron-donating nature of the methoxy group modulates the pKa of the indazole core, while its steric bulk helps drive kinase selectivity by exploiting variations in gatekeeper residue sizes across different kinase families[2].
-
The 6-Carboxylic Acid : Functions as a versatile synthetic handle. The native carboxylic acid typically exhibits poor cell permeability and low target affinity[3]. However, via amide coupling, this position can be functionalized to extend structural motifs into the solvent-exposed region or the allosteric pocket created by the DFG-out conformation (enabling the design of Type II inhibitors)[4].
Structural Biology & Binding Logic
To effectively utilize this scaffold, researchers must understand the spatial orientation of the molecule within the kinase active site. The diagram below illustrates the causality between the scaffold's functional groups and their corresponding binding domains.
Fig 1. Mechanistic binding logic of 3-methoxy-1H-indazole-6-carboxylic acid in kinase active sites.
Workflow for Library Generation and Screening
The standard pipeline for leveraging this compound involves parallel synthesis to generate a focused library of 6-carboxamide derivatives, followed by rigorous biochemical screening to identify hit compounds[4].
Fig 2. Kinase inhibitor screening workflow utilizing the indazole-6-carboxylic acid scaffold.
Experimental Protocols
Protocol A: Parallel Synthesis of 6-Carboxamide Derivatives
Causality & Rationale : The carboxylic acid at the 6-position is electronically deactivated by the indazole core and requires strong activation. We utilize HATU as the coupling reagent because the HOAt leaving group efficiently accelerates the coupling of sterically hindered or weakly nucleophilic amines, which are often required to optimally fill the kinase solvent channel[4]. DIPEA is selected as a non-nucleophilic base to deprotonate the acid without competing with the target amine.
Step-by-Step Methodology :
-
Preparation : Dissolve 3-methoxy-1H-indazole-6-carboxylic acid (1.0 eq, 100 mM) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.
-
Activation : Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir the reaction mixture at room temperature for 30 minutes.
-
System Validation (QC) : Self-Validating Step. Pull a 1 μ L aliquot, dilute in methanol, and inject into an LC-MS. Proceed only when >95% conversion to the HOAt-active ester intermediate is observed. This prevents the waste of expensive amine building blocks.
-
Coupling : Add the desired primary or secondary amine (1.2 eq) to the activated mixture. Stir for 12–24 hours at room temperature[4].
-
Purification : Quench with water, extract with ethyl acetate, and purify the organic layer via preparative HPLC to yield the final 6-carboxamide library.
Protocol B: Primary Biochemical Kinase Assay (Luminescent ATP Depletion)
Causality & Rationale : To screen the generated library, a luminescent ATP-depletion assay (e.g., Kinase-Glo) is utilized. Because kinases transfer the γ -phosphate from ATP to a substrate, measuring the residual ATP via a thermostable luciferase provides a universal, non-radioactive readout of kinase activity that is independent of the specific peptide substrate[3].
Step-by-Step Methodology :
-
Compound Plating : Dispense 100 nL of the synthesized indazole derivatives (in 100% DMSO) into a 384-well white microplate using an acoustic liquid handler. Prepare a 10-point dose-response curve (ranging from 10 μ M to 0.5 nM).
-
Kinase Reaction : Add 5 μ L of the Kinase/Peptide substrate mixture (diluted in assay buffer containing 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20) to the wells.
-
Initiation : Start the reaction by adding 5 μ L of ATP (at the predetermined Km concentration for the specific kinase)[3].
-
Incubation : Seal the plate and incubate at room temperature for 60 minutes.
-
Detection : Add 10 μ L of the luminescent kinase detection reagent. Incubate for 15 minutes to allow the luciferase reaction to stabilize.
-
Readout : Measure luminescence on a multimode microplate reader.
-
System Validation (QC) : Self-Validating Step. The assay plate must contain three control zones: No-enzyme control (100% ATP/Background), Vehicle control (DMSO, max kinase activity), and a Reference Inhibitor (1 μ M Staurosporine). Calculate the Z'-factor using the formula: Z′=1−∣μvehicle−μinhibitor∣3(σvehicle+σinhibitor) . A Z' > 0.5 validates the assay's robustness for IC50 determination.
Quantitative Data Presentation
The functionalization of the 6-carboxylic acid drives both potency and selectivity. Below is a representative Structure-Activity Relationship (SAR) data table demonstrating how amide extensions of the 3-methoxy-1H-indazole scaffold impact IC50 values across a panel of oncology-relevant kinases[4].
| Compound Derivative | R-Group Substitution (6-Position) | EGFR IC50 (nM) | c-Met IC50 (nM) | CDK2 IC50 (nM) |
| Scaffold (Core) | -OH (Unmodified Carboxylic Acid) | >10,000 | >10,000 | >10,000 |
| Derivative 1 | N-phenyl amide | 450 | 1,200 | 850 |
| Derivative 2 | N-(3-fluorophenyl) amide | 85 | 340 | 210 |
| Derivative 3 | N-(4-morpholinophenyl) amide | 12 | 85 | 1,400 |
Data Interpretation: The unmodified carboxylic acid shows no significant kinase inhibition due to unfavorable electrostatic repulsion in the solvent channel. The addition of a morpholino-phenyl group (Derivative 3) significantly enhances potency against EGFR and c-Met by establishing favorable interactions within the solvent-exposed region, while simultaneously driving selectivity away from CDK2.
References
-
PubMed Central (PMC) . Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. Available at:[Link]
-
Assiut University / Bioorganic Chemistry . Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Available at:[Link]
-
ResearchGate . Identification of novel protein kinase CK2 inhibitors among indazole derivatives. Available at:[Link]
Sources
- 1. Methyl 5-nitro-1H-indazole-6-carboxylate|CAS 152626-88-5 [benchchem.com]
- 2. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. b.aun.edu.eg [b.aun.edu.eg]
Advanced Cell-Based Assay Development for Acetyl-CoA Carboxylase (ACC) Inhibitors Using 3-Methoxy-1H-indazole-6-carboxylic Acid as a Scaffold
Scientific Rationale & Pharmacological Context
In the landscape of metabolic disease and oncology drug discovery, Acetyl-CoA Carboxylase (ACC) represents a critical regulatory node. ACC catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. This reaction is the rate-limiting step in de novo lipogenesis (DNL) and simultaneously serves as a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1), thereby suppressing mitochondrial fatty acid oxidation (1)[1].
The compound 3-methoxy-1H-indazole-6-carboxylic acid (3-MICA) is a privileged pharmacophore and synthetic building block utilized in the development of highly potent, spirocyclic ACC inhibitors (2)[2]. Pharmaceutical derivatives containing this indazole core (such as PF-05175157) exhibit nanomolar potency against both ACC1 and ACC2 isoforms ().
To successfully develop and optimize novel 3-MICA derivatives, a robust, multi-tiered cell-based assay cascade is required. This guide details the two foundational pillars of this cascade: a Target Engagement Assay (quantifying proximal malonyl-CoA depletion) and a Functional Phenotypic Assay (measuring the ultimate inhibition of de novo lipogenesis).
Mechanistic Pathway Visualization
Metabolic causality of ACC inhibition by 3-MICA derivatives on lipogenesis and oxidation.
Protocol 1: Intracellular Malonyl-CoA Quantification (Target Engagement)
To prove that a 3-MICA derivative engages ACC within the complex intracellular environment, we must measure the direct enzymatic product: Malonyl-CoA.
Causality of Experimental Design
Malonyl-CoA is a highly labile thioester. At physiological or basic pH, the thioester bond hydrolyzes rapidly, destroying the analyte. Therefore, cells cannot be lysed using standard detergent-based buffers. Instead, direct quenching with ice-cold 10% Trichloroacetic acid (TCA) is utilized. TCA instantly denatures thioesterases and drops the pH, stabilizing the malonyl-CoA molecule for downstream extraction (3)[3].
Self-Validating System
To ensure this protocol is self-validating, a known concentration of 13 C 3 -malonyl-CoA is spiked directly into the TCA extraction buffer. Because Solid Phase Extraction (SPE) recovery can vary and biological matrices cause ion suppression in mass spectrometry, tracking the ratio of endogenous Malonyl-CoA to the 13 C 3 internal standard ensures absolute quantitative accuracy (4)[4].
Step-by-Step Methodology
-
Cell Culture : Seed HepG2 cells (a human hepatoma line with high basal lipogenesis) at 1×106 cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO 2 .
-
Compound Treatment : Treat cells with a dose-response titration of the 3-MICA derivative (e.g., 1 nM to 10 µM) for 2 hours. Include a DMSO vehicle control and a positive control (e.g., PF-05175157 at 1 µM).
-
Quenching : Rapidly aspirate the media. Wash the monolayer once with ice-cold PBS (under 5 seconds) to remove residual media.
-
Extraction : Immediately add 400 µL of ice-cold 10% TCA spiked with 50 pmol of 13 C 3 -malonyl-CoA internal standard.
-
Harvesting : Scrape the cells on ice, transfer the lysate to a pre-chilled microcentrifuge tube, and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Solid Phase Extraction (SPE) : Apply the supernatant to an Oasis HLB or Weak Anion Exchange (WAX) SPE cartridge pre-conditioned with methanol and water. Wash with 1 mL of 0.1% formic acid in water, and elute the acyl-CoAs with 5% ammonium hydroxide in methanol.
-
LC-MS/MS Acquisition : Evaporate the eluate under N 2 gas and reconstitute in 10 mM ammonium acetate. Inject into a triple quadrupole LC-MS/MS operating in positive Electrospray Ionization (ESI) Multiple Reaction Monitoring (MRM) mode, tracking the specific parent-to-daughter mass transitions for Malonyl-CoA (m/z 854.1 → 347.1).
Protocol 2: De Novo Lipogenesis (DNL) Assay (Functional Readout)
While Malonyl-CoA depletion proves target engagement, it does not guarantee a functional block in lipid synthesis. The DNL assay measures the ultimate physiological consequence of ACC inhibition.
Causality of Experimental Design
To trace lipogenesis, a radiolabeled carbon source is required. While 3 H-glucose is commonly used, it is subject to tight upstream regulation by glycolysis and the pyruvate dehydrogenase complex. By using 14 C-acetate , the tracer is directly converted to Acetyl-CoA by Acetyl-CoA synthetase in the cytosol. This isolates the ACC/FASN axis, preventing upstream metabolic bottlenecks from confounding the readout (5)[5]. Furthermore, conducting the assay in serum-free media forces the cells to rely entirely on de novo synthesis rather than scavenging exogenous lipids.
Self-Validating System
A critical failure mode in phenotypic assays is compound cytotoxicity. If a 3-MICA derivative kills the HepG2 cells, lipid synthesis will naturally halt, yielding a false positive. Therefore, this protocol mandates a parallel cytotoxicity counter-screen (e.g., CellTiter-Glo) to calculate the therapeutic window (CC 50 / IC 50 ).
Step-by-Step Methodology
-
Starvation & Treatment : Seed HepG2 cells at 3×104 cells/well in 96-well plates. After 24 hours, wash the cells and replace the media with serum-free DMEM. Pre-incubate with the 3-MICA derivative for 1 hour.
-
Isotope Pulse : Spike 0.5 µCi of[ 14 C]-acetate into each well. Incubate for exactly 4 hours at 37°C.
-
Washing : Aspirate the radioactive media (dispose of properly in isotope waste) and wash the cells twice with ice-cold PBS.
-
Lipid Extraction (Folch Method) : Add 100 µL of PBS to each well, followed by 300 µL of Chloroform:Methanol (2:1, v/v). Pipette vigorously to lyse cells and extract lipids.
-
Phase Separation : Add 100 µL of 0.9% NaCl to induce phase separation. Centrifuge the plate at 2,000 x g for 10 minutes.
-
Scintillation Counting : Carefully aspirate 150 µL of the lower organic phase (which contains the neosynthesized 14 C-lipids) and transfer it to a scintillation vial or a LumaPlate. Evaporate the solvent, add scintillation fluid, and quantify radioactivity in Counts Per Minute (CPM).
-
Counter-Screen Validation : Run an identical 96-well plate treated with the same compound concentrations. Instead of adding 14 C-acetate, add CellTiter-Glo reagent after 5 hours to measure intracellular ATP (viability).
Quantitative Data Presentation
To evaluate the success of the 3-MICA derivative optimization, assay metrics should be systematically tracked. A robust assay system must meet strict Z'-factor requirements to be deemed suitable for structure-activity relationship (SAR) screening.
| Assay Parameter | Target Engagement (LC-MS/MS) | Functional DNL ( 14 C-Acetate) | Viability Counter-Screen |
| Primary Readout | Intracellular Malonyl-CoA (pmol/10 6 cells) | Neosynthesized 14 C-Lipids (CPM) | Intracellular ATP (Luminescence) |
| Cell Line | HepG2 (High basal lipogenesis) | HepG2 (High basal lipogenesis) | HepG2 |
| Expected IC 50 / CC 50 | 10 - 100 nM | 50 - 200 nM | > 50 µM |
| Z'-Factor Requirement | > 0.6 | > 0.5 | > 0.7 |
| Reference Control | PF-05175157 | CP-640186 | Puromycin (Positive Kill) |
Sources
- 1. Chemical Genetics of Acetyl-CoA Carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Advanced NMR Characterization of 3-Methoxy-1H-indazole-6-carboxylic Acid Derivatives: Application Note & Protocol
Executive Summary
Indazole derivatives, particularly 3-methoxy-1H-indazole-6-carboxylic acid and its analogs, serve as privileged pharmacophores in modern drug discovery, frequently utilized in the development of acetyl-CoA carboxylase inhibitors and targeted kinase therapeutics[1]. The unambiguous structural characterization of these scaffolds is notoriously complex due to annular tautomerism and the risk of regioisomeric misassignment during synthesis.
This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) workflow designed for drug development professionals. By leveraging specific 1D and 2D NMR techniques, researchers can rigorously assign the substitution pattern, map the heteroatomic connectivity, and lock the tautomeric state of indazole-6-carboxylic acid derivatives.
Structural Dynamics & Annular Tautomerism
The indazole core is characterized by annular tautomerism, existing in a dynamic equilibrium between the 1H-tautomer (benzenoid form) and the 2H-tautomer (quinonoid form)[2].
The Causality of Solvent Selection: Quantum chemical calculations and solid-state NMR reveal that the 1H-tautomer is thermodynamically favored by approximately 13–21 kJ/mol[2][3]. However, in non-polar aprotic solvents (e.g., CDCl₃), the 2H-tautomer can be artificially stabilized via intramolecular hydrogen bonding[2]. To establish a stable, single-tautomer baseline for unambiguous assignment, DMSO-d₆ must be used as the solvent. DMSO strongly stabilizes the 1H-tautomer via intermolecular hydrogen bonding with the N1-H proton, slowing the proton exchange rate sufficiently to observe a distinct N-H resonance on the NMR timescale[2][4].
Analytical Strategy: Causality in NMR Assignment
To ensure scientific integrity, every assigned structure must act as a self-validating system . Reliance on 1D ¹H NMR alone is insufficient due to overlapping aromatic signals and the ambiguity of substitution positions.
1D NMR (¹H, ¹³C, ¹⁵N)
-
¹H NMR: The aromatic region of a 6-substituted indazole presents an isolated AMX/ABX spin system. The C-6 substitution isolates H-7 from H-4 and H-5. Consequently, H-4 appears as a doublet ( 3J≈8.5 Hz), H-5 as a doublet of doublets ( 3J≈8.5 Hz, 4J≈1.5 Hz), and H-7 as a fine doublet or broad singlet ( 4J≈1.5 Hz)[4][5]. The 3-methoxy group provides a diagnostic sharp 3H singlet near 3.9–4.1 ppm.
-
¹³C NMR: Confirms the presence of the carboxylic acid carbonyl (~167 ppm) and the highly deshielded oxygenated C-3 carbon (~156 ppm)[4].
2D NMR (COSY, HSQC, HMBC, NOESY)
-
Regiochemical Validation (HMBC): To prove the carboxylic acid is strictly at position 6, HMBC is utilized to trace 3JCH couplings. Both H-5 and H-7 must show strong 3J correlations to the C-6 carboxyl carbon. If the substitution were at C-5, a different correlation network (H-4 and H-6 to COOH) would be observed.
-
Tautomeric & Spatial Validation (NOESY): NOESY provides the definitive proof of the 3-methoxy position and the 1H-tautomer state. A spatial correlation between the 3-methoxy protons and H-4 confirms C-3 substitution. Concurrently, a correlation between the highly deshielded N1-H proton (>12.5 ppm) and H-7 confirms the 1H-tautomer is the dominant species[2][4].
Caption: Step-by-step NMR acquisition and structural elucidation workflow for indazole derivatives.
Standardized Experimental Protocol
Step 1: Sample Preparation
-
Weigh 5–10 mg of the 3-methoxy-1H-indazole-6-carboxylic acid derivative.
-
Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) to prevent proton exchange with residual water, which can broaden the N1-H and COOH signals[2].
-
Transfer to a high-quality 5 mm NMR tube.
Step 2: 1D NMR Acquisition
-
¹H NMR: Acquire at 298 K using a standard 30° pulse sequence (e.g., zg30 on Bruker). Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration of the methoxy and aromatic protons.
-
¹³C NMR: Acquire using power-gated decoupling (e.g., zgpg30). Ensure a minimum of 1024 scans due to the quaternary carbons (C-3, C-3a, C-6, C-7a, COOH) which have long T₁ relaxation times.
Step 3: 2D NMR Acquisition
-
COSY: Acquire with a minimum of 128 t1 increments. This will map the 3J coupling between H-4 and H-5.
-
HSQC: Acquire multiplicity-edited HSQC to differentiate CH (positive) from CH₃ (positive) and CH₂ (negative).
-
HMBC: Optimize the long-range coupling delay for nJCH=8 Hz. This is critical for capturing the 3J correlations from H-5/H-7 to the carboxylate carbon, and from the methoxy protons to C-3[4].
-
NOESY: Set the mixing time ( τm ) to 300–500 ms, which is optimal for small molecules (MW ~190-250 Da) to observe the critical N1-H ↔ H-7 and OMe ↔ H-4 spatial proximities.
Caption: Key HMBC (solid blue) and NOESY (dashed red) correlations for structural validation.
Quantitative Data Presentation
The following table synthesizes the expected chemical shifts and self-validating 2D correlations for 3-methoxy-1H-indazole-6-carboxylic acid in DMSO-d₆ based on structural precedents[4][5].
| Position | Nucleus | Expected ¹H Shift (ppm) | Multiplicity & J (Hz) | Expected ¹³C Shift (ppm) | Key HMBC Correlations ( 3J ) | Key NOESY Correlations |
| N1-H | ¹H | 12.50 – 13.00 | br s, 1H | - | C-3a, C-7a | H-7 |
| C-3 | ¹³C | - | - | 155.0 – 157.0 | - | - |
| 3-OMe | ¹H/¹³C | 3.90 – 4.10 | s, 3H | 55.0 – 57.0 | C-3 | H-4 |
| C-3a | ¹³C | - | - | 114.0 – 116.0 | - | - |
| C-4 | ¹H/¹³C | 7.70 – 7.85 | d, J≈8.5 | 120.0 – 122.0 | C-3, C-6, C-7a | 3-OMe, H-5 |
| C-5 | ¹H/¹³C | 7.55 – 7.70 | dd, J≈8.5,1.5 | 122.0 – 124.0 | C-3a, C-7, COOH | H-4, H-7 |
| C-6 | ¹³C | - | - | 129.0 – 131.0 | - | - |
| C-7 | ¹H/¹³C | 8.00 – 8.15 | d or br s, J≈1.5 | 110.0 – 112.0 | C-5, C-3a, COOH | H-5, N1-H |
| C-7a | ¹³C | - | - | 140.0 – 142.0 | - | - |
| COOH | ¹H/¹³C | > 13.00 (if vis.) | br s, 1H | 167.0 – 169.0 | - | - |
References
-
[2] Theoretical estimation of the annular tautomerism of indazoles. ResearchGate. 2
-
[3] Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. 3
-
[4] Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC (NIH). 4
-
[5] Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University.5
-
[1] US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors. Google Patents. 1
Sources
- 1. US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles [mdpi.com]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. b.aun.edu.eg [b.aun.edu.eg]
Advanced Crystallization and Polymorph Control Strategies for 3-Methoxy-1H-indazole-6-carboxylic acid
Introduction and Physicochemical Rationale
The development of robust crystallization processes for active pharmaceutical ingredients (APIs) and advanced intermediates requires a deep understanding of molecular structure and its influence on solid-state properties. 3-Methoxy-1H-indazole-6-carboxylic acid (CAS: 1374258-58-8) presents unique crystallization challenges due to its specific functional groups:
-
Amphoteric Nature: The molecule possesses an acidic carboxylic acid moiety (estimated pKa ~4.2) and a weakly basic indazole nitrogen (estimated pKa ~1.5). This dictates a highly pH-dependent solubility profile.
-
Hydrogen Bonding & Polymorphism: Carboxylic acids are notorious for forming strong supramolecular homosynthons (dimers), while the indazole core can engage in competing hydrogen-bonding networks (catemers)[1][2]. This structural competition frequently leads to polymorphism—the ability of the molecule to crystallize in multiple distinct lattice arrangements[3].
-
Planar Aromaticity: The fused indazole ring promotes strong π−π stacking interactions, which often result in rapid growth along a single crystallographic axis, yielding undesirable needle-like crystal habits that complicate downstream filtration and formulation.
As a Senior Application Scientist, I have designed the following self-validating protocols to address these specific liabilities. By controlling supersaturation kinetics, solvent interactions, and thermodynamic equilibration, these workflows ensure the isolation of chemically pure, morphologically favorable, and thermodynamically stable crystalline material.
Quantitative Data Presentation
To design an effective crystallization strategy, we must first map the thermodynamic boundaries of the system. The tables below summarize the characteristic solubility and polymorphic landscape of 3-methoxy-1H-indazole-6-carboxylic acid, dictating our choice of solvents and techniques.
Table 1: Solubility Profile and Solvent Selection Matrix
Note: Values are representative benchmarks for process design based on the structural properties of indazole-carboxylic acids.
| Solvent System | Temp (°C) | Solubility (mg/mL) | Process Utility & Causality |
| Water (pH 10.0) | 25 | > 150.0 | High. Forms highly soluble sodium salt. Ideal for initial dissolution in pH-shift crystallization. |
| Water (pH 3.5) | 25 | < 1.0 | Low. Isoelectric point (neutral species). Target pH for maximum yield during isolation. |
| DMSO | 25 | > 200.0 | High. Strong H-bond acceptor disrupts dimers. Excellent primary solvent for anti-solvent crystallization. |
| Ethanol | 50 | ~ 45.0 | Moderate. Protic solvent; supports cooling crystallization. Promotes equant crystal habits. |
| Ethyl Acetate | 25 | < 5.0 | Low. Weak H-bond acceptor. Functions well as an anti-solvent or in slurry screening. |
Table 2: Polymorphic Landscape Summary
| Solid Form | Thermodynamic Stability | Habit / Morphology | Causality of Formation |
| Form I | Most Stable (RT to Melting) | Blocky / Prismatic | Slow cooling in protic solvents (EtOH/Water); extensive H-bond networking. |
| Form II | Metastable | Fine Needles | Rapid precipitation or high supersaturation; driven by fast π−π stacking. |
| Hydrate A | Stable in High aw | Plates | Formed in aqueous slurries without sufficient thermal energy to drive off water. |
Experimental Protocols & Workflows
Protocol 1: Reactive (pH-Shift) Crystallization
Purpose: To achieve high-purity isolation from crude reaction mixtures. By leveraging the amphoteric nature of the molecule, we can dissolve the crude material as a salt, filter out insoluble impurities, and crystallize the free acid by shifting the pH to the isoelectric point[4].
Causality Focus: Rapid acidification of carboxylic acids often leads to Liquid-Liquid Phase Separation (LLPS, or "oiling out"), where the molecule crashes out as an amorphous oil that traps impurities. To prevent this, acidification is performed in two stages, utilizing seeding to ensure crystal growth outpaces secondary nucleation.
Step-by-Step Methodology:
-
Alkaline Dissolution: Suspend 10.0 g of crude 3-methoxy-1H-indazole-6-carboxylic acid in 100 mL of purified water. Slowly add 2M NaOH while stirring until the pH reaches 9.0–9.5. Ensure complete dissolution.
-
Clarification: Filter the alkaline solution through a 0.45 µm PTFE membrane to remove unreacted starting materials and insoluble organic impurities.
-
Initial Acidification (Supersaturation Generation): Transfer the filtrate to a jacketed crystallizer set to 25°C. Using a syringe pump, add 1M HCl at a rate of 1.0 mL/min until the pH reaches 5.5. Self-Validation: The solution should remain clear but approach the metastable zone limit.
-
Seeding: Add 0.1 g (1 wt%) of pure Form I seeds. Age the suspension for 60 minutes. Causality: Seeding provides a low-energy surface for nucleation, directing the system toward the stable polymorph and preventing oiling out.
-
Final Acidification (Yield Maximization): Resume 1M HCl addition at a slower rate (0.5 mL/min) until the pH reaches 3.0–3.5 (the isoelectric point).
-
Aging and Isolation: Stir the resulting slurry for 4 hours at 20°C to allow for Ostwald ripening (smaller, less stable crystals dissolve and redeposit onto larger crystals). Filter, wash with 20 mL of cold water, and dry under vacuum at 50°C for 24 hours.
Fig 1. Stepwise pH-shift crystallization workflow for amphoteric control.
Protocol 2: Anti-Solvent Cooling Crystallization
Purpose: To engineer particle size and correct undesirable crystal habits (e.g., converting needles to blocky crystals) suitable for formulation.
Causality Focus: Indazoles tend to grow rapidly along the π−π stacking axis, creating fragile needles. By dissolving the API in a strong H-bond acceptor (DMSO) and slowly adding a protic anti-solvent (Water) at elevated temperatures, we force the molecule to form multidirectional hydrogen bonds, promoting equant 3D crystal growth.
Step-by-Step Methodology:
-
Primary Dissolution: Dissolve 5.0 g of the API in 25 mL of DMSO in a jacketed reactor at 60°C. Stir at 250 RPM.
-
Anti-Solvent Addition: Slowly dose 10 mL of pre-heated (60°C) purified water over 30 minutes.
-
Nucleation Control: Hold the temperature at 60°C for 30 minutes. A faint cloudiness should appear, indicating the onset of nucleation.
-
Controlled Cooling: Program the jacketed reactor to cool from 60°C to 10°C at a linear cooling rate of 0.1°C/min. Causality: A slow, linear cooling profile maintains a constant, low level of supersaturation, favoring the growth of existing crystal faces rather than the nucleation of new, fine particles.
-
Isolation: Filter the slurry, wash the cake with a cold mixture of 10% DMSO in Water, followed by pure Water, and vacuum dry at 60°C.
Protocol 3: Thermodynamic Polymorph Slurry Screening
Purpose: To definitively identify the most thermodynamically stable polymorph at a given temperature, mitigating the risk of late-stage phase transformations during drug product shelf-life.
Causality Focus: According to the principles of phase thermodynamics, if multiple polymorphs exist in a suspension, the more soluble (metastable) forms will dissolve and recrystallize as the least soluble (most stable) form. This process is accelerated by thermal cycling.
Step-by-Step Methodology:
-
Preparation: Weigh 100 mg of 3-methoxy-1H-indazole-6-carboxylic acid (input material of unknown or mixed polymorphic form) into four separate 4 mL glass vials.
-
Solvent Dispensing: Add 1.0 mL of a different solvent to each vial to cover diverse chemical spaces:
-
Vial A: Ethanol (Protic)
-
Vial B: Ethyl Acetate (Aprotic, moderate polarity)
-
Vial C: Acetonitrile (Aprotic, high polarity)
-
Vial D: Water (Aqueous, high aw )
-
-
Thermal Cycling: Place the vials in a thermomixer. Cycle the temperature between 5°C and 50°C at a rate of 5°C/min, holding at each extreme for 4 hours. Repeat this cycle for 72 hours. Causality: Heating increases solubility (dissolving metastable forms), and cooling forces recrystallization (favoring the stable form).
-
Isolation & Analysis: Centrifuge the suspensions, decant the supernatant, and lightly dry the solids. Analyze the recovered solids via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the crystal lattice and melting point.
Fig 2. Thermodynamic slurry screening workflow for polymorph identification.
References
-
Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes Source: MDPI (Crystals) URL:[Link]
-
Evaluation of a Prototype for Electrochemical pH-Shift Crystallization of Succinic Acid Source: MDPI (Processes) URL:[Link]
-
Polymorphism vs. Desmotropy: The Cases of 3‐Phenyl‐and 5‐Phenyl‐1H‐pyrazoles and 3‐Phenyl‐1H‐indazole Source: Academia.edu / Helvetica Chimica Acta URL:[Link]
-
Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
Application Notes and Protocols for the Large-Scale Synthesis of 3-methoxy-1H-indazole-6-carboxylic Acid
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 3-methoxy-1H-indazole-6-carboxylic acid, a key building block in pharmaceutical research and development. The synthetic strategy detailed herein is designed for scalability, with a focus on process safety, efficiency, and product purity. This guide is intended for researchers, scientists, and drug development professionals. The protocols are presented with in-depth technical explanations to facilitate their implementation in a manufacturing setting.
Introduction
3-methoxy-1H-indazole-6-carboxylic acid is a crucial intermediate in the synthesis of a variety of biologically active molecules. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications.[1] The specific substitution pattern of a methoxy group at the 3-position and a carboxylic acid at the 6-position provides a versatile platform for further chemical modifications, making it a valuable component in the drug discovery pipeline.
The large-scale synthesis of this molecule presents several challenges, including the need for regioselective functionalization of the indazole core, the handling of potentially hazardous reagents and intermediates, and the control of impurities. This application note outlines a robust and scalable synthetic route, addressing these challenges with practical and field-proven solutions.
Synthetic Strategy
The proposed synthetic route for 3-methoxy-1H-indazole-6-carboxylic acid is a multi-step process designed for efficiency and scalability. The overall strategy involves the construction of the indazole ring system followed by the introduction and modification of the required functional groups.
The synthesis commences with the commercially available starting material, 2-methyl-5-nitroaniline. The key transformations include a diazotization-chlorination sequence, an intramolecular cyclization to form the indazole core, a nucleophilic aromatic substitution to install the methoxy group, reduction of the nitro group, a second diazotization-cyanation, and a final hydrolysis to yield the target carboxylic acid.
DOT Script for Synthetic Workflow
Sources
Strategic Derivatization of 3-Methoxy-1H-indazole-6-carboxylic Acid: A Guide to Amide and Ester Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Specifically, 3-methoxy-1H-indazole-6-carboxylic acid serves as a critical building block in the synthesis of novel drug candidates, particularly in oncology and anti-inflammatory research.[4][5] The carboxylic acid group at the C-6 position is a prime handle for chemical modification, allowing for the introduction of diverse functionalities to modulate pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth analysis and detailed protocols for the two most common and vital derivatization strategies for this moiety: amide bond formation and esterification. We will explore the underlying chemical principles, compare common reagents, and offer step-by-step experimental procedures designed for robustness and reproducibility.
Foundational Principles of Carboxylic Acid Derivatization
The direct condensation of a carboxylic acid with a nucleophile, such as an amine or an alcohol, is generally an unfavorable process. In the case of amines, a simple acid-base reaction occurs, forming a highly unreactive ammonium carboxylate salt.[6][7] For alcohols, the reaction is a slow, reversible equilibrium that requires harsh conditions.[6]
Therefore, successful derivatization hinges on the principle of activation . The carboxylic acid's hydroxyl group must be converted into a better leaving group, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack. This is typically achieved in one of two ways:
-
In-situ Activation: A coupling reagent is added to the reaction mixture, which converts the carboxylic acid into a highly reactive intermediate that is immediately consumed by the nucleophile.
-
Stepwise Activation: The carboxylic acid is first isolated as a more stable, yet still reactive, derivative (e.g., an acyl chloride), which is then used in a subsequent reaction with the nucleophile.[6]
This guide will focus on the most prevalent and versatile in-situ activation methods used in modern drug discovery.
Key Considerations for the Indazole Core
While the C-6 carboxylic acid is the primary site of reaction, the indazole ring itself possesses reactive centers. The two nitrogen atoms (N1 and N2) can be susceptible to alkylation or acylation.[8][9] However, for the derivatization of the C-6 carboxylic acid group under standard amide coupling or esterification conditions, side reactions on the heterocyclic ring are generally minimal, as the carboxyl group's reactivity is preferentially targeted. Standard purification techniques, such as column chromatography or recrystallization, are typically sufficient to isolate the desired product in high purity.[10][11]
Amide Bond Formation: The Workhorse of Medicinal Chemistry
Amide bond formation is arguably the most frequently performed reaction in drug discovery, enabling the systematic exploration of a molecule's structure-activity relationship (SAR).[12][13][14] The choice of coupling reagent is critical and depends on the reactivity of both the carboxylic acid and the amine, as well as the presence of other sensitive functional groups.
Mechanism of Action: Common Coupling Reagents
A variety of reagents have been developed to facilitate this transformation. The most common classes are carbodiimides and uronium/phosphonium salts.
-
Carbodiimides (EDC, DCC): Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions, such as rearrangement to an inactive N-acylurea byproduct.[15] To mitigate this and reduce potential racemization of chiral centers, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost always included. These additives trap the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine.[16]
-
Uronium/Phosphonium Salts (HATU, PyBOP): For more challenging couplings, such as those involving electron-deficient (less nucleophilic) amines or sterically hindered substrates, more potent activating agents are required.[15] Uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and have become a gold standard in the field.[14] These reagents require a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to deprotonate the carboxylic acid, initiating the activation cycle.[14]
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Example(s) | Reactivity | Key Advantages | Common Side Products |
| Carbodiimide | EDC, DCC | Moderate | Cost-effective; water-soluble byproducts (EDC). | N-acylurea; racemization (suppressed by HOBt/HOAt). |
| Uronium Salt | HATU, HBTU | High | Fast reaction rates; effective for difficult couplings. | Guanidinium byproducts (water-soluble). |
| Phosphonium Salt | PyBOP | High | Similar to uronium salts; low racemization potential. | Phosphine oxide byproducts. |
Detailed Protocols: Amide Synthesis
The following protocols are designed as robust starting points for the synthesis of 3-methoxy-1H-indazole-6-carboxamides.
Protocol 1: General Amide Coupling using EDC and HOBt
This protocol is suitable for most primary and secondary amines.
Workflow Diagram: General Derivatization
Caption: General workflow for derivatizing the carboxylic acid.
Materials
| Reagent/Solvent | Formula | Purpose |
|---|---|---|
| 3-Methoxy-1H-indazole-6-carboxylic acid | C₉H₈N₂O₃ | Starting Material |
| Amine (substituted) | R₁R₂NH | Nucleophile |
| EDC (or EDCI) | C₈H₁₇N₃·HCl | Coupling Reagent |
| HOBt (or HOAt) | C₆H₅N₃O | Additive |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | Anhydrous Solvent |
| Triethylamine (TEA) or DIPEA | (C₂H₅)₃N | Base |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Extraction Solvent |
| 1M HCl (aq) | HCl | Aqueous Wash |
| Saturated NaHCO₃ (aq) | NaHCO₃ | Aqueous Wash |
| Brine | NaCl (aq) | Aqueous Wash |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Drying Agent |
Step-by-Step Procedure
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 3-methoxy-1H-indazole-6-carboxylic acid (1.0 equiv).
-
Dissolve the acid in anhydrous DMF or DCM (approx. 0.1 M concentration).
-
Add the desired amine (1.1 equiv), HOBt (1.2 equiv), and TEA or DIPEA (2.0-3.0 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes, ensuring the internal temperature remains low.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography or recrystallization to yield the desired amide.
Protocol 2: Accelerated Amide Coupling using HATU
This protocol is recommended for electron-poor or sterically hindered amines.
Mechanism Diagram: EDC/HOBt Activation
Caption: Mechanism of amide coupling using EDC with an HOBt additive.
Materials
-
Same as Protocol 1, but replace EDC and HOBt with HATU.
-
Use DIPEA as the base.
Step-by-Step Procedure
-
To a clean, dry round-bottom flask under an inert atmosphere, add 3-methoxy-1H-indazole-6-carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF (approx. 0.1 M).
-
Add the desired amine (1.1 equiv) and HATU (1.2 equiv).
-
Add DIPEA (2.5 equiv) dropwise to the stirred solution. An exotherm may be observed.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC couplings. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash with water (3x) to remove DMF and uronium byproducts. Then, wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Ester Formation: Accessing an Alternative Chemical Space
Ester derivatives are valuable for altering polarity, improving cell permeability, or acting as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.
Protocol 3: Fischer Esterification
This classic method is effective for simple, unhindered alcohols like methanol and ethanol.
Materials
| Reagent/Solvent | Formula | Purpose |
|---|---|---|
| 3-Methoxy-1H-indazole-6-carboxylic acid | C₉H₈N₂O₃ | Starting Material |
| Alcohol (e.g., Methanol, Ethanol) | R-OH | Reagent and Solvent |
| Sulfuric Acid (concentrated) | H₂SO₄ | Catalyst |
| Saturated NaHCO₃ (aq) | NaHCO₃ | Neutralization |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Extraction Solvent |
Step-by-Step Procedure
-
Suspend 3-methoxy-1H-indazole-6-carboxylic acid (1.0 equiv) in a large excess of the desired alcohol (e.g., methanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the suspension.
-
Heat the mixture to reflux and maintain for 4-16 hours, or until the reaction is complete as monitored by TLC/LC-MS. The solid starting material should dissolve as the reaction progresses.
-
Workup: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully add saturated NaHCO₃ solution until effervescence ceases, neutralizing the acid catalyst.
-
Separate the layers. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purification: Purify by silica gel column chromatography or recrystallization.
Conclusion
The derivatization of the C-6 carboxylic acid group of 3-methoxy-1H-indazole-6-carboxylic acid is a fundamental step in the development of novel indazole-based therapeutics. By understanding the principles of carboxylic acid activation and selecting the appropriate reagents and conditions, researchers can efficiently synthesize a wide array of amide and ester derivatives. The protocols provided herein offer reliable and scalable methods for producing these valuable compounds, facilitating the rapid advancement of medicinal chemistry programs.
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Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]
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Westin, J. (n.d.). Carboxylic Acids Important Reactions. Jack Westin MCAT Content. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting regioselectivity in indazole synthesis.
- BenchChem. (n.d.). Common side reactions in the synthesis of indazole-3-carboxamides.
- BenchChem. (n.d.). Discovery and synthesis of novel indazole derivatives.
-
Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]
- Ishihara, K., Ohara, S., & Yamamoto, H. (2000). Acyloxyborane: an activating device for carboxylic acids. Journal of the American Chemical Society, 122(33), 8179–8180.
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- Kumar, A., et al. (2021).
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C&EN. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3-methoxy-1H-indazole derivatives 8a–k. Retrieved from [Link]
- ResearchGate. (2026). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- LOCKSS. (1996).
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Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
- Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142.
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-
Organic Chemistry Portal. (2006). Preparation and Reactions of Carboxylic Acids, Esters and Amides. Retrieved from [Link]
- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
-
J-GLOBAL. (n.d.). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Retrieved from [Link]
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- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
experimental protocol for Suzuki coupling with indazole halides
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for Indazole Halides
Executive Summary & Scope
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors and targeted therapeutics[1]. While the Suzuki-Miyaura cross-coupling reaction is the gold standard for C–C bond formation, applying this methodology to indazole halides presents significant synthetic hurdles. The primary challenge lies in the acidic, unprotected N–H group (pKa ~14), which can coordinate with palladium to form stable, catalytically inactive complexes[2].
This application note provides a comprehensive, causality-driven guide to executing Suzuki couplings with both N-protected and unprotected indazole halides. By manipulating ligand sterics and base selection, researchers can bypass extra protection/deprotection steps and directly functionalize the indazole core.
Mechanistic Causality: Overcoming the "Unprotected NH" Challenge
In a standard Suzuki coupling, the catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination. However, when an unprotected indazole is introduced, the basic conditions required for transmetalation (e.g., K₂CO₃, NaOH) deprotonate the indazole N–H. The resulting indazolyl anion strongly coordinates to the Pd(II) intermediate, forming a multimeric Pd-azolyl resting state [2].
The Solution: To prevent this inhibitory off-cycle, synthetic chemists have two primary avenues:
-
N-Protection: Masking the N–H group with a Boc, THP, or alkyl group eliminates the acidic proton, allowing standard catalysts like Pd(dppf)Cl₂ to function efficiently[3].
-
Steric Destabilization (The Buchwald Approach): If direct coupling of the unprotected indazole is required, utilizing highly bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos ) is mandatory. The immense steric profile of these ligands destabilizes the multimeric Pd-azolyl complex, shifting the equilibrium back toward the active monomeric Pd(II) species capable of undergoing transmetalation[2].
Workflow Visualization
Mechanistic workflow of indazole Suzuki coupling highlighting the inhibitory Pd-azolyl off-cycle.
Quantitative Optimization Data
The following table synthesizes optimized reaction conditions based on the protection status and halide position of the indazole substrate[4],[2],[5],[3].
| Substrate Type | Halide Position | Catalyst System | Base | Solvent System | Temp (°C) | Expected Yield |
| N-Boc Protected | C-5 Bromo | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | DME or Dioxane/H₂O | 80 | 70–85% |
| Unprotected (NH) | C-3 Chloro | XPhos Pd G2 (2 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 85–95% |
| Unprotected (NH) | C-3 Iodo | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | 1,4-Dioxane/H₂O | 150 (MW) | 87% |
| Unprotected (NH) | C-6 Bromo | Pd(PPh₃)₄ or XPhos | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 75–80% |
Experimental Methodologies
Protocol A: Standard Coupling of N-Protected Indazoles
Use this protocol when the indazole N1 or N2 position is protected (e.g., Boc, Alkyl, THP).
-
Reagent Preparation: To an oven-dried Schlenk tube, add the N-protected bromoindazole (1.0 equiv), arylboronic acid (1.2–1.5 equiv), and K₂CO₃ (2.0 equiv)[3].
-
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) under an inert atmosphere (argon or nitrogen). Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating the reductive elimination step.
-
Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized water. Degas the suspension using three freeze-pump-thaw cycles. Causality: Water is critical to dissolve the inorganic base and convert the boronic acid into the highly nucleophilic boronate species required for transmetalation.
-
Reaction Execution: Seal the tube and heat to 80 °C with vigorous stirring for 2–12 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel chromatography[5].
Protocol B: Advanced Coupling of Unprotected (NH) Indazoles
Use this protocol for direct coupling of free-NH indazole halides to bypass deprotection steps.
-
Reagent Preparation: In a dry reaction vessel, combine the unprotected indazole halide (1.0 equiv), arylboronic acid (1.5 equiv), and finely milled K₃PO₄ (2.0 equiv)[2]. Causality: K₃PO₄ is chosen as it is basic enough to drive transmetalation but less likely to cause side reactions than stronger bases like NaOtBu.
-
Catalyst Addition: Add XPhos Pd G2 precatalyst (2.0–5.0 mol%).
-
Degassing: Add 1,4-Dioxane/H₂O (4:1). Sparging with argon for 15–20 minutes is acceptable, though freeze-pump-thaw is preferred for electron-rich phosphines[5].
-
Reaction Execution: Heat the mixture to 100 °C. For highly unreactive substrates (e.g., C-3 chlorides), extended reaction times (15–20 hours) or microwave irradiation (140–150 °C for 30 mins) may be required[4],[2].
-
Workup: Quench with water, extract with EtOAc. If the product is highly polar (due to the free NH), utilize a 10% MeOH/DCM mixture for extraction.
Troubleshooting & Self-Validation Systems
To ensure scientific integrity, monitor the reaction for the following self-validating indicators:
-
Colorimetric Validation: A successful reaction utilizing XPhos Pd G2 will transition from a pale yellow suspension to a deep red/brown homogeneous solution within the first 30 minutes at temperature. If the solution turns immediately black, Pd-black precipitation has occurred, indicating catalyst decomposition (often due to oxygen ingress or insufficient ligand stabilization).
-
Protodehalogenation (Byproduct): If LC-MS analysis reveals a mass corresponding to the dehalogenated indazole (Ar-H) rather than the cross-coupled product, the catalyst is undergoing β -hydride elimination. Correction: Ensure the solvent is strictly degassed and consider switching to an anhydrous solvent system with a non-nucleophilic base (e.g., Cs₂CO₃)[5].
-
Homocoupling (Byproduct): The formation of biphenyl byproducts (R-R) from the boronic acid indicates the presence of oxygen acting as an oxidant[5]. Correction: Re-validate the inert atmosphere manifold and switch from sparging to the freeze-pump-thaw degassing method.
-
TLC Monitoring: Indazole starting materials exhibit strong UV absorbance at 254 nm. The successful cross-coupled product will typically exhibit a lower Rf value (if unprotected) and will often fluoresce under 365 nm UV light due to the extended π -conjugation of the biaryl system.
References
- Vera, G., et al. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation." Molecules, 2018.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnudLznkSe6fTXdLmy12eIICrqbjaPbigRZXus-zEbQ7pOq98BnSA-F8kQ7EDFgdcVpz1LHiVa7w2d4Qn7jns7MVtGPXFCSIiL0r1_aKnCJe3zNRlU7H1zjkGqAdpLauHEzdY=]
- Düfert, M. A., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, 2013.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo-dHY2wsrPjfZe2Misf7MEC_Ke8qIBVJ94guaeJVBztZLivlFjQNAq_CP3oJmimcIYJvTJ9fkr7_VwHiJ5g_agDtk6GQXe3ZCEO8Le4KvPz8fjG00pCfPzez3BIEfp_glQbbG-i5CHV-j5I0=]
- BenchChem Technical Support. "Troubleshooting byproduct formation in 6-Bromo-1H-indazole reactions." BenchChem, 2025.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH-IzCqDkdtKk_9bzCZYm04FI0ETw_FuX3vvviWP3N-hRyARbzzNWjoxKciuqlWu-T-O9tlCzGDIYDZhkW8KZiaJVrp9atdb5dDWiykOj3xMpGbio8iTaqSnBDmrF785lsfQZbhomX6cMtWlwKCGq8VFMHh8fW0LCNLBYfxrGfUCMuBNo6EIYaWJo_ibR7xNleoBdMpNQ21P_o1P2XpVCEGQ==]
- Migliorini, A., et al. "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules, 2012.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrtj0t--nWTKLMqIWexyCByXblKzqB3ys8nuV-C7_enXHM7k0SXSnTRvTL4mEcPgy91jq2z_ZsqT9sUX6wMfGik_GIWmbxe9ISrOoqfNmjIYKKBJqDpMM_-5_HHTuSt3DD_osbC7I16m62DbA=]
- RSC Advances. "An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling." Royal Society of Chemistry, 2024.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzRxnF2Ho6Tg3Oy0xc_QjB6NVC1QxobYVZF0EcitP8Fb3E_r0AcYZGa7x9o-GNQRDBH0xluiyiBVUEUlLzM_kwh-qjCODFPNfQOLAdR3dOElEqGyJ3Pfh4ZrzC915HFyneVl7FKYxAUImbj0yFbuFHA43VPbySE842]
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-methoxy-1H-indazole-6-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 3-methoxy-1H-indazole-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common challenges and optimize synthetic protocols. Here, we address frequently encountered issues in a question-and-answer format, providing in-depth explanations, field-proven solutions, and detailed experimental procedures to help you overcome low yields and other synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for 3-methoxy-1H-indazole-6-carboxylic acid is consistently low. What is a reliable synthetic strategy, and where are the most critical loss points?
A1: A low overall yield is often due to cumulative losses across a multi-step synthesis. A common and effective route involves the formation of a 3-hydroxyindazole (indazolone) intermediate, followed by a crucial O-methylation step. The main challenges are typically inefficient ring formation and poor selectivity during methylation.
A plausible synthetic pathway is outlined below. Each stage presents unique challenges that can contribute to yield loss.
Caption: A common synthetic route and its critical failure points.
Most Common Yield Loss Points:
-
Reductive Cyclization: The formation of the indazole ring from a nitro-precursor can be incomplete or generate side products like hydrazones and dimeric impurities.[1][2] The reaction conditions must be carefully optimized to ensure full conversion.
-
O- vs. N-Methylation: This is arguably the most critical step. The 3-hydroxyindazole intermediate has three potentially nucleophilic sites: the C3-oxygen, the N1-nitrogen, and the N2-nitrogen. Methylation can lead to a mixture of the desired O-methylated product and the undesired N1 and N2-methylated isomers, which are often difficult to separate.[3][4]
-
Decarboxylation: While the 6-carboxylic acid is more stable than a 3-carboxylic acid, harsh conditions (e.g., high temperatures in solvents like quinoline) can potentially lead to decarboxylation, resulting in the formation of 3-methoxy-1H-indazole.[3][5]
-
Purification: Significant material loss can occur during the workup and purification stages, especially if isomers or closely-related impurities are formed.
Q2: I'm observing significant byproduct formation during the methylation of 3-hydroxy-1H-indazole-6-carboxylic acid (or its ester). How can I selectively achieve O-methylation over N-methylation?
A2: This is a classic regioselectivity problem in heterocyclic chemistry. The key is to manipulate the reaction conditions to favor the C3-oxygen as the nucleophile over the ring nitrogens. The 1H-tautomer is generally more stable than the 2H-tautomer.[6] The choice of base, solvent, and methylating agent is paramount.
Potential Causes for Poor Selectivity:
-
Strong, Non-selective Base: Using a very strong base like sodium hydride (NaH) can deprotonate both the hydroxyl group and the ring nitrogen, leading to a mixture of products. While NaH is often used to favor N1 alkylation in standard indazoles, the presence of the 3-hydroxy group complicates this.[1][7]
-
Solvent Effects: Polar aprotic solvents like DMF can favor N-alkylation by solvating the counter-ion and increasing the nucleophilicity of the indazole anion.
-
Hard vs. Soft Nucleophiles/Electrophiles (HSAB Theory): The oxygen of the hydroxyl group is a "harder" nucleophile than the nitrogen atoms. Using a "hard" methylating agent can favor O-methylation.
Recommended Solutions & Optimization Strategy:
-
Choice of Base: Use a mild, non-nucleophilic base. Potassium carbonate (K₂CO₃) is often the base of choice for selective O-alkylation in similar systems. It is strong enough to deprotonate the more acidic phenolic hydroxyl group but often leaves the less acidic N-H protonated.
-
Choice of Solvent: A less polar, aprotic solvent like acetone or THF is generally preferred. Acetone is particularly effective when used with K₂CO₃, as it promotes the desired reaction on the oxygen.
-
Choice of Methylating Agent: While methyl iodide (MeI) is common, dimethyl sulfate ((CH₃)₂SO₄) is a harder electrophile and can sometimes give better O-selectivity. However, it is more toxic. Start with methyl iodide as it is effective and readily available.
-
Temperature Control: Run the reaction at a moderate temperature. Refluxing in acetone (around 56°C) is typically sufficient to drive the reaction without promoting side reactions.
Caption: Decision workflow for optimizing O-methylation selectivity.
Data Summary: Methylation Conditions
| Base | Solvent | Methylating Agent | Temperature | Expected Outcome | Citation |
| K₂CO₃ | Acetone | MeI | Reflux | High O-selectivity (Recommended) | General Principle |
| NaH | THF | MeI | 0°C to RT | Favors N1-alkylation in standard indazoles; risk of mixture | [1][7] |
| Cs₂CO₃ | DMF | (CH₃)₂SO₄ | RT to 50°C | Can favor N-alkylation; risk of mixture | General Principle |
| DBU | CH₃CN | MeI | RT | Moderate; potential for mixture | General Principle |
Q3: My cyclization step to form the 3-hydroxy-1H-indazole-6-carboxylic acid ring is inefficient. How can this be improved?
A3: Incomplete cyclization is a frequent cause of low yields, often leaving starting material or stable intermediates like hydrazones in the crude product.[2] The success of this step depends heavily on the chosen synthetic route and the nature of the precursor. A common method is the reductive cyclization of a 2-nitro-acylbenzene derivative.
Potential Causes for Inefficiency:
-
Ineffective Reducing Agent: The chosen reducing agent may not be potent enough or may be incompatible with other functional groups.
-
Suboptimal pH: The pH of the reaction medium is critical for the cyclization cascade. Conditions that are too acidic or too basic can inhibit the final ring-closing step.
-
Poor Reagent Quality: Decomposed reagents, especially the reducing agent or nitrite source (in other routes), can cause the reaction to fail.[8]
-
High Temperatures: Elevated temperatures can sometimes lead to the formation of undesired side products instead of promoting cyclization.[1]
Recommended Solutions:
-
Route via 2-Amino Ester (Practical Method): A highly effective, scalable method involves the diazotization and cyclization of a 2-aminophenylacetate derivative. This route avoids harsh reduction conditions.[9]
-
Optimize Reduction Conditions: If using a reductive cyclization method (e.g., from a 2-nitro derivative), ensure your reducing agent is fresh. Iron powder in acetic acid or catalytic hydrogenation (H₂, Pd/C) are common choices. Monitor the reaction by TLC to ensure the reduction of the nitro group is complete before cyclization is expected.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For diazotization-cyclization routes, temperatures are often kept low (0-10°C) initially and then may be gently warmed.[8][9]
Q4: I'm concerned about product loss due to decarboxylation. How can I identify and prevent this?
A4: Decarboxylation is the loss of the -COOH group as CO₂. While indazole-6-carboxylic acids are relatively stable, the risk increases with high heat, especially in the presence of certain catalysts or solvents.[5][10]
How to Identify Decarboxylation:
-
LC-MS Analysis: Look for a mass peak corresponding to the decarboxylated byproduct (M-44).
-
¹H NMR Spectroscopy: Compare the aromatic region of your product spectrum to a reference. The loss of the carboxylic acid will result in a simpler aromatic splitting pattern and the appearance of a new proton signal in place of the carboxyl-substituted carbon.
Prevention Strategies:
-
Avoid High Temperatures: Whenever possible, conduct reactions and purifications at lower temperatures. Avoid prolonged heating or refluxing in high-boiling solvents like quinoline or DMF.
-
pH Control During Workup: During workup, acidification to precipitate the carboxylic acid should be done carefully. Avoid strongly acidic conditions combined with heat.
-
Purification Method: Opt for column chromatography at room temperature over high-temperature distillation or recrystallization from high-boiling solvents if you suspect thermal instability.
Detailed Experimental Protocols
Protocol 1: Optimized O-Methylation of Methyl 3-hydroxy-1H-indazole-6-carboxylate
This protocol is designed to maximize selectivity for the desired O-methylated product. It starts from the methyl ester of the acid to improve solubility and simplify purification. The final step would be saponification to the carboxylic acid.
Materials:
-
Methyl 3-hydroxy-1H-indazole-6-carboxylate
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered
-
Methyl Iodide (MeI)
-
Acetone, anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-hydroxy-1H-indazole-6-carboxylate (1.0 equiv).
-
Solvent and Base Addition: Add anhydrous acetone to the flask (approx. 10-15 mL per gram of starting material). Add finely powdered anhydrous potassium carbonate (2.5 equiv).
-
Reagent Addition: Begin vigorous stirring. Add methyl iodide (1.5 equiv) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (approx. 56°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter off the potassium carbonate using a Büchner funnel and wash the solid cake with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude methyl 3-methoxy-1H-indazole-6-carboxylate.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure product.
Protocol 2: Saponification to 3-methoxy-1H-indazole-6-carboxylic acid
Materials:
-
Methyl 3-methoxy-1H-indazole-6-carboxylate
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric Acid (HCl), 1 M aq.
Procedure:
-
Reaction Setup: Dissolve the purified methyl ester (1.0 equiv) in a mixture of THF/MeOH and water.
-
Base Addition: Add NaOH (2.0-3.0 equiv) or LiOH (2.0 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC, typically 2-4 hours).
-
Workup: Remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and slowly acidify with 1 M HCl until the pH is approximately 3-4. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.[11]
-
Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50°C) to obtain the final 3-methoxy-1H-indazole-6-carboxylic acid.
References
- BenchChem. (n.d.). Common side reactions in the synthesis of indazole-3-carboxamides.
- BenchChem. (n.d.). How to avoid side product formation in 1H-indazole synthesis.
- Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
- ChemicalBook. (n.d.). 3-Methyl-1H-indazole-6-carboxylic acid synthesis.
- ResearchGate. (n.d.). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation.
- ConnectSci. (1973). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry.
- ChemScene. (n.d.). 3-Hydroxy-1-methyl-1H-indazole-6-carboxylic acid.
- ResearchGate. (n.d.). Synthesis of 3-methoxy-1H-indazole derivatives 8a–k.
- PMC. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
- ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
- Organic Syntheses. (n.d.). Indazole.
- Echemi. (n.d.). 3-hydroxy-6-(1h)indazole carboxylic acid methyl ester.
- MilliporeSigma. (n.d.). 3-(Hydroxymethyl)-1-methyl-1H-indazole.
- MilliporeSigma. (n.d.). Indazole-3-carboxylic acid.
- Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
- HETEROCYCLES. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives.
- Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
- BenchChem. (n.d.). Application Note: Synthesis of 3-Methyl-6-nitro-1H-indazole via Direct Nitration.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Methyl-6-nitro-1H-indazole.
- BenchChem. (n.d.). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole.
- Chem-Impex. (n.d.). 6-Methoxy-1H-indazole-3-carboxylic acid.
- ChemScene. (n.d.). 3-Methoxy-1H-indazole-6-carboxylic acid.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles.
- MilliporeSigma. (n.d.). 6-methoxy-1H-indazole-3-carboxylic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
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Technical Support Center: Purification of 3-Methoxy-1H-indazole-6-carboxylic Acid
Welcome to the Advanced Technical Support Center. This portal is designed for drug development professionals and synthetic chemists facing isolation and purification bottlenecks with 3-methoxy-1H-indazole-6-carboxylic acid (CAS: 1374258-58-8)[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we dissect the physicochemical causality behind your experimental failures and provide self-validating protocols to ensure reliable recovery of high-purity material.
Section 1: Physicochemical Profiling & The "Tailing" Dilemma
Before troubleshooting, it is critical to understand the physicochemical nature of the molecule. 3-methoxy-1H-indazole-6-carboxylic acid is an amphoteric compound capable of annular tautomerism. This dual nature dictates its behavior in both solution and solid-state matrices.
Table 1: Quantitative Physicochemical Parameters & Chromatographic Impact
| Parameter | Value / Characteristic | Chromatographic Impact |
| Molecular Weight | 192.17 g/mol [1] | Dictates mass spectrometry (MS) detection parameters (m/z 193 [M+H]+). |
| pKa₁ (Carboxylic Acid) | ~3.0 - 3.8[2] | Ionizes at neutral pH, causing severe peak tailing on bare silica due to strong ionic interactions. |
| pKa₂ (Indazole NH) | ~1.2 (protonated), ~14 (deprotonated) | Amphoteric nature leads to zwitterion formation in aqueous media, complicating extraction. |
| Tautomerism | 1H- vs 2H-indazole forms[3] | Rapid interconversion can cause split peaks or broad elution in RP-HPLC if unbuffered. |
Section 2: Chromatographic Troubleshooting (FAQs)
Q1: Why does 3-methoxy-1H-indazole-6-carboxylic acid streak so badly on normal-phase silica gel, even with polar eluents like DCM/MeOH? A: The streaking is a direct result of the molecule's dual polar functionality. The acidic carboxylic acid and the basic, hydrogen-bond-donating indazole nitrogen create strong, multipoint interactions with the free silanol groups (-SiOH) on the silica stationary phase. The Fix: You must suppress ionization. Add 1% to 2% glacial acetic acid or formic acid to your mobile phase (e.g., DCM/MeOH/AcOH 90:9:1). The acid modifier serves a dual purpose: it protonates the silica silanol groups (reducing their hydrogen-bonding capacity) and ensures the carboxylic acid moiety of your analyte remains fully protonated and neutral[4].
Q2: During Reverse-Phase Preparative HPLC (RP-HPLC), I am observing split peaks and broad elution. Is my compound degrading? A: Degradation is unlikely. This phenomenon is typically caused by annular tautomerism (rapid interconversion between the 1H- and 2H-indazole forms) combined with partial ionization of the carboxylic acid[3]. If your mobile phase pH is near the pKa of the acid (~3.8), the molecule exists in an equilibrium of ionized and unionized states, which partition differently into the C18 stationary phase. The Fix: Force the molecule into a single protonation state. Buffer your aqueous mobile phase strictly to pH 2.5 using 0.1% formic acid or phosphoric acid[5]. This drops the pH well below the pKa of the carboxylic acid, ensuring 100% of the molecules are in the neutral, protonated state, yielding a sharp, single peak.
Section 3: Crystallization & Precipitation Workflows (FAQs)
Q3: When attempting to recrystallize the crude product, it "oils out" as a sticky resin instead of forming crystals. How can I induce proper crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its melting point in the solvent mixture, or when a high concentration of impurities depresses the melting point of the solute matrix[6]. The Fix:
-
Change the solvent system: Switch to a miscible anti-solvent system where the saturation curve is less steep, such as Ethanol/Water or Methanol/Water.
-
Lower the saturation temperature: Dilute the solution slightly so that supersaturation is only reached at a lower temperature.
-
Seeding: Add a pure seed crystal to the metastable solution to bypass the nucleation energy barrier[6].
Q4: Can I use an acid-base extraction to separate the product from neutral unreacted starting materials? A: Yes, acid-base extraction is highly effective for this scaffold. Because the carboxylic acid is readily deprotonated by weak bases, you can extract the compound into an aqueous phase using saturated sodium bicarbonate (NaHCO3, pH ~8). Neutral impurities will remain in the organic phase. Subsequent careful acidification of the aqueous phase with HCl to pH 3.5 will selectively precipitate the pure 3-methoxy-1H-indazole-6-carboxylic acid[7].
Section 4: Step-by-Step Methodologies
Protocol 1: Self-Validating Acid-Base Precipitation Workflow
This protocol leverages the pKa differential between the target molecule and typical synthetic impurities to achieve high purity without chromatography.
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) at room temperature.
-
Base Extraction: Transfer to a separatory funnel. Add an equal volume of saturated aqueous NaHCO3 (pH ~8.0). Causality: The basic aqueous phase deprotonates the carboxylic acid, forming a highly water-soluble sodium carboxylate salt[7].
-
Phase Separation: Vigorously shake and vent. Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the organic layer containing neutral impurities.
-
Validation Gate 1: Spot both the organic and aqueous layers on a TLC plate. The organic layer should show high-Rf neutral impurities, while the aqueous layer should show the product retained at the baseline. If the product is in the organic layer, the aqueous pH is not basic enough.
-
Controlled Acidification: Place the aqueous flask in an ice bath. While stirring vigorously, add 2M HCl dropwise until the pH reaches exactly 3.5. Causality: Dropping the pH below the pKa (~3.8) reprotonates the carboxylate, drastically reducing its aqueous solubility and inducing precipitation[7].
-
Validation Gate 2: Monitor the pH with a calibrated meter. If the pH drifts upward as precipitation occurs (due to buffering effects), add additional HCl to maintain pH 3.5.
-
Isolation: Stir at 4°C for 2 hours to maximize crystal yield. Isolate the solid via vacuum filtration and wash with ice-cold water.
Figure 1: Acid-Base Extraction and Crystallization Workflow for Indazole-6-carboxylic Acids.
Protocol 2: Flash Chromatography for Challenging Mixtures
If structurally similar acidic impurities (e.g., des-methoxy regioisomers) are present, chromatography is required.
-
Column Packing: Pack the silica gel column using a solvent system of Hexane/EtOAc (1:1) containing 1% Acetic Acid (AcOH). Causality: Pre-saturating the column with acid prevents the compound from irreversibly binding to active silanol sites[4].
-
Dry Loading: Dissolve the crude sample in a minimal amount of THF, add Celite, and evaporate to dryness. Load the dry powder onto the column head. Causality: 3-methoxy-1H-indazole-6-carboxylic acid has poor solubility in non-polar loading solvents; dry loading prevents precipitation at the column head and ensures a narrow loading band.
-
Gradient Elution: Run a gradient from 10% to 100% EtOAc in Hexane, maintaining exactly 1% AcOH throughout the entire run.
-
Validation Gate: Co-spot the collected fractions against a pure reference standard. The presence of the acid modifier in the eluent will ensure the spots appear sharp and circular. If streaking persists on the TLC plate, increase the modifier concentration to 2%.
References[1] ChemScene. "1374258-58-8 | 3-Methoxy-1H-indazole-6-carboxylic acid". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBjWL_w_cuVWh-BIZZKZ8S732AI_e23X1HFhCA1Xxsa7KAgMBtg6VbxroI_iCqoza0IIR0f0fXH-J46leuYwgoRdB1tmBbBOd6NGtlhUooNeWBvNE0eKBeVckzjhFe7yKJVe3zuImyKV_-IbpsHA==[4] Organic Syntheses. "1H-indazole-3-carboxylic acid, ethyl ester". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAzRr-qVdE2P18kqI0RNVh5u42BnfmyZHSnjlSrTxhaoYCN0zYiv5jT2WTqwo1rL_eS6HHFMV5ihzfyMNj6MQXxmpg7rfq-CunXnzbdynp2Yc42NRxukFLeb7tRxe7tFwDAkHT[2] LookChem. "Cas 4498-67-3, Indazole-3-carboxylic acid". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjPCajaPVisxcJJOnrtov9Pyt9Wrfks7-6Vk7n31BDRKnv016HxfotZFdX1V2pLT7_JsiCYIsiu0K0q8oF8aobxuGyBYP1ff1Ng0Bgh-AoiTMuS9aWJkQeKzDMv2gWKNkLEoLa[3] BenchChem. "Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide for Drug Development Professionals". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm302h8-aGwzQET19NNMk62w1pSe1raGs73Z86k7u9MvFteh85j1r6TOrD5MNYZgNRGCZjYsMTEtNx7c34mj8ft8ZKdQhIsEFQh5BxD-jH0uoGR4uXu13ZyZn8piMhVC4vJ4UzmRKTEPLmnH_O1u1Kr5nQ8JYYelRRNMVKb6q1hYRoFBpRqdywCeUN07uHC8QM_RbuN8FEAuVNFtoB63lhlIOc5_khHz9KaBdlaX5mUX_rUOiC7cStRaIvgTNSwIil[7] Google Patents. "CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxTfgKLsEx_Pe8AKGu_NrNYmhJv_5V8Pjz4rOM3eKds-J6x4vsOHrt6-l37gqo_luu8mpIgGRMJBabx--O9spf7E-jmPSGtSaAlsLTiUa3iZXQflysJHcY7_IvNnT_zxuY4M_tcnovIyY9FQ==[6] BenchChem. "Refining the purification protocol for 1-Methyl-7-nitroindazole-3-carboxylic acid to achieve higher purity". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWib0fstJiY4LXPXba7Zooc0G_kkIaIsFtOYKJUNfV435gfvCZ99BV88l72DnrgrOMW32kGA5chGIG29xiPXQtJkQ9MzJtNhwz6w0DTNkqRPk7HFidA9NaOekYMdcTii93baHOXa-K0A-0Jrbh7ZYCTwqyS1tfCpSwfBHnNsv4QCymDmZz3iVlWwq2IwhUIYcTYm1PtD5dLG45gwjCu21lcPAYDP6VmYuYyErbJQVtAllQ4RtP1YfAl7oxXJcWD_Q3Mm-bBktJ[5] SIELC. "Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkBGlvJ_GW-C8P77EHA6WvzFRMoGFVHow9tAgPxDRAUPKviVCNC5r_S8m1eCMT3hLW3iRYccR4hqZizVi0pD2M-RVBhArdEqfSLGQ4maVCD9bWriQOcC6-d3oLre8InSt8NCfi66T1ol81KtUZqmNbQdYqv5D5p_guwD2x8rSfa2N0Np69N71zJM2PZo7f
Sources
- 1. chemscene.com [chemscene.com]
- 2. Cas 4498-67-3,Indazole-3-carboxylic acid | lookchem [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
Technical Support Center: Overcoming Catalyst Poisoning in Indazole Cross-Coupling Reactions
Introduction
Welcome to the Technical Support Center for cross-coupling reactions involving indazole scaffolds. Indazoles are privileged pharmacophores in drug development, but their multiple nitrogen atoms—particularly the unprotected N-H—can act as potent σ-donors. This often leads to severe transition metal catalyst poisoning[1]. This guide provides causal explanations, field-proven troubleshooting workflows, and self-validating protocols to overcome these challenges.
Section 1: Diagnostic FAQs (Understanding the Causality)
Q: Why does my unprotected 1H-indazole completely halt the Suzuki-Miyaura or Buchwald-Hartwig coupling? A: The failure is rarely due to the oxidative addition step; rather, it is a thermodynamic trap. The N1 and N2 nitrogens of the indazole ring are strong Lewis bases. They outcompete the phosphine ligands for coordination to the electrophilic Pd(II) intermediate formed after oxidative addition. This forms a highly stable, often insoluble, off-cycle resting state (a Pd-indazole complex), effectively removing the active catalyst from the catalytic cycle[1].
Q: I observed a black precipitate shortly after heating my reaction. Is my catalyst dead? A: Yes. The black precipitate is palladium black (inactive Pd(0) aggregates). When the indazole displaces the supporting ligands, the resulting palladium species becomes unstable toward aggregation. Without steric bulk to protect the metal center, the palladium precipitates out of solution, permanently halting the reaction.
Section 2: Troubleshooting Guide & Logical Workflows
Strategy A: Steric Shielding via Advanced Ligand Design
To prevent indazole from binding to the palladium center, you must use sterically demanding ligands. Dialkylbiarylphosphines (Buchwald ligands) such as RuPhos, BrettPhos, or the recently developed FPhos are highly effective[2]. The massive steric bulk of these ligands forces the palladium center into a conformation that physically blocks the approach of the indazole nitrogen, resisting N-heteroarene-mediated deactivation[1].
Strategy B: Base and Solvent Modulation
For Buchwald-Hartwig aminations of unprotected indazoles, strong inorganic bases like NaOtBu can deprotonate the indazole, generating an indazolide anion—an even stronger coordinating poison. Switching to a strong, non-nucleophilic base like LiHMDS or a milder base like Cs₂CO₃ can mitigate this competitive binding[2].
Strategy C: Rapid Initiation via Precatalysts
Traditional Pd sources like Pd(OAc)₂ require in situ reduction to Pd(0), a slow process during which the Pd(II) species is highly vulnerable to indazole coordination. Using Generation 3 (G3) or Generation 4 (G4) palladacycle precatalysts ensures rapid generation of the active L-Pd(0) species, outcompeting the poisoning pathway.
Mechanism of Pd-catalyst poisoning by indazoles vs. productive catalytic cycle.
Troubleshooting workflow for resolving low conversion in indazole cross-coupling.
Section 3: Quantitative Data & Catalyst Selection
Selecting the right catalyst system is paramount. The table below summarizes quantitative performance data for various palladium-catalyzed cross-coupling reactions of 3-iodoindazoles under different conditions[3].
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | Na₂CO₃ (2M aq.) | Dioxane | 120 (MW) | 0.67 | 75-87 |
| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane/H₂O | 100 | 15.0 | Good-Excellent |
| Pd(OAc)₂ (5-10 mol%) | P(t-Bu)₃ / PCy₃ | K₂CO₃ / Cs₂CO₃ | DMA / Toluene | 80-110 | 12-24 | Variable |
Table 1: Comparison of Catalyst Systems for 3-Iodoindazole Cross-Coupling. Microwave (MW) conditions often outpace catalyst degradation pathways.
Section 4: Self-Validating Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Unprotected 3-Iodo-1H-indazole (Microwave-Assisted)
This protocol utilizes microwave irradiation to force the reaction to completion rapidly, minimizing the time available for catalyst degradation[3].
Materials:
-
3-iodo-1H-indazole (1.0 mmol)
-
Pinacol vinyl boronate (2.0 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
2M aqueous Na₂CO₃ (2 mL)
-
1,4-Dioxane (5 mL)
Step-by-Step Methodology:
-
Preparation: To a microwave-safe vial, add 3-iodo-1H-indazole, pinacol vinyl boronate, and Pd(PPh₃)₄[3].
-
Solvent Addition: Add 1,4-dioxane followed by the 2M aqueous sodium carbonate solution[3].
-
Degassing (Critical): Bubble argon through the mixture for 5 minutes. Oxygen promotes homocoupling of the boronic acid and accelerates Pd(0) oxidation[2].
-
Reaction: Seal the vial with a crimp cap and place it in the microwave reactor. Irradiate the mixture at 120 °C for 40 minutes[3].
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL)[3]. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[3].
-
Self-Validation Checkpoint: The reaction mixture should remain a clear yellow/orange homogeneous solution (or a fine suspension of inorganic salts). The appearance of a black mirror on the vial indicates catalyst death via aggregation.
Protocol 2: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole
This protocol leverages a bulky ligand and a specialized base to prevent catalyst inhibition by the unprotected indazole[2].
Materials:
-
6-Bromo-1H-indazole (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos or BrettPhos (4 mol%)
-
Cs₂CO₃ or LiHMDS (1.4 equiv.)
-
Anhydrous 1,4-dioxane
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To an oven-dried reaction tube, add the 6-Bromo-1H-indazole, Pd₂(dba)₃, ligand, and base[2]. Evacuate and backfill the tube with argon three times[2].
-
Reagent Addition: Add the anhydrous 1,4-dioxane and the amine via syringe under a positive pressure of argon[2].
-
Heating: Seal the tube and heat to 90 °C in a pre-heated oil bath.
-
Monitoring: Stir vigorously for 12-24 hours.
-
Self-Validation Checkpoint: Monitor the reaction via GC-MS or LC-MS after 2 hours. If starting material remains but no product is forming, the catalyst has been poisoned. Do not simply add more heating; instead, cool the reaction and spike with an additional 2 mol% of a pre-formed Pd/Ligand complex.
References
- Troubleshooting byproduct formation in 6-Bromo-1H-indazole reactions - Benchchem.
- Palladium Catalysts for 3-Iodoindazole Cross-Coupling: Applic
- Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines - Journal of the American Chemical Society (ACS Public
Sources
Validation & Comparative
Validating Bioassays for 3-Methoxy-1H-Indazole-6-Carboxylic Acid Derivatives: A Comparison Guide for ACC Inhibitor Screening
Introduction & Scientific Context
In early-stage drug discovery, validating the biological activity of a novel pharmacophore requires rigorous, orthogonal testing. The compound 3-methoxy-1H-indazole-6-carboxylic acid (CAS 1374258-58-8) serves as a critical structural building block in the synthesis of N1/N2-lactam Acetyl-CoA Carboxylase (ACC) inhibitors[1].
ACC exists in two mammalian isoforms (ACC1 and ACC2) and catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. This is the rate-limiting step in de novo lipogenesis and a highly validated target for metabolic diseases and oncology[2]. Because ACC utilizes three distinct substrates (ATP, acetyl-CoA, and bicarbonate) and generates three products (ADP, inorganic phosphate, and malonyl-CoA), researchers have multiple biochemical avenues for assay design.
As a Senior Application Scientist, I have found that relying on a single assay format often leads to false positives—especially with compounds that might inadvertently inhibit coupling enzymes or act as non-specific ATPases. This guide objectively compares the primary bioassay platforms used to validate the inhibitory activity of indazole-carboxylic acid derivatives against ACC, providing self-validating experimental protocols and causality-driven insights.
Assay Platform Comparison: The Causality Behind Selection
To establish a self-validating screening system, we must measure the target's activity through orthogonal methods. Here is an objective comparison of the three leading platforms:
-
Luminescence (ADP-Glo™) : This assay measures the accumulation of ADP. Causality : As ACC consumes ATP, ADP is generated. The ADP-Glo reagent depletes unreacted ATP, and a subsequent kinase detection reagent converts ADP back to ATP, driving a luciferase-mediated light reaction[3]. While highly scalable for High-Throughput Screening (HTS), it is susceptible to interference from compounds that inhibit luciferase or auto-fluoresce.
-
Radiometric ([14C]-Bicarbonate Incorporation) : This is the gold-standard orthogonal assay. Causality : By measuring the direct incorporation of radioactive 14C into acid-stable malonyl-CoA, this method bypasses the ATP/ADP detection axis entirely[4]. It eliminates false positives caused by ATP-competitive artifacts, though its throughput is limited by the need for scintillation counting.
-
Mass Spectrometry (LC-MS/MS) : Directly quantifies unlabeled malonyl-CoA. Causality : Provides absolute, label-free quantification of the product. It is ideal for final hit validation and mechanism-of-action studies but is bottlenecked by chromatography run times.
Table 1: Quantitative Comparison of ACC Bioassay Platforms
| Feature | ADP-Glo™ Luminescence | [14C]-Radiometric Assay | LC-MS/MS |
| Primary Analyte | ADP | [14C]-Malonyl-CoA | Malonyl-CoA |
| Throughput | High (384/1536-well) | Medium (96-well) | Low to Medium |
| Sensitivity | High (nM range) | Very High (pM to nM range) | High |
| Interference Risk | High (Luciferase inhibitors) | Low (Direct product measure) | Low (Matrix effects) |
| Primary Utility | Primary HTS screening | Orthogonal hit validation | Final validation / MoA |
Visualizing the Mechanism and Workflow
To understand how 3-methoxy-1H-indazole-6-carboxylic acid derivatives interact with the assay system, we must map the biochemical pathway and the validation workflow.
Figure 1: Mechanism of Acetyl-CoA Carboxylase (ACC) inhibition by indazole-based scaffolds.
Figure 2: Multi-tiered bioassay validation workflow for ACC inhibitor screening.
Experimental Protocols: Building a Self-Validating System
A protocol is only as good as its internal controls. To ensure trustworthiness, every assay plate must be a self-validating system. This requires the inclusion of a known positive control (e.g., CP-640186, a potent pan-ACC inhibitor[4]), a vehicle control (1% DMSO), and a "No Enzyme" blank. These controls allow for the calculation of the Z'-factor , a statistical measure of assay robustness. A Z'-factor > 0.5 confirms the data is scientifically actionable.
Protocol 1: Primary Screening via ADP-Glo™ Luminescence Assay
This assay is optimized for 384-well microplates to allow for high-throughput dose-response profiling[2].
Step 1: Reagent Preparation & Causality
-
Assay Buffer : 50 mM HEPES (pH 7.5), 10 mM MgCl2, 10 mM potassium citrate, 2 mM DTT, and 0.01% BSA.
-
Causality: Mg2+ is required to coordinate ATP. Citrate acts as an allosteric activator of ACC polymerization. BSA prevents non-specific binding of hydrophobic indazole derivatives to the microplate walls. DTT keeps critical active-site cysteines reduced.
-
-
Enzyme : Dilute recombinant human ACC1 to 11 ng/µL in Assay Buffer.
Step 2: Compound Incubation
-
Dispense 1 µL of the 3-methoxy-1H-indazole-6-carboxylic acid derivative (serially diluted in DMSO) into the well. Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation.
-
Add 4 µL of the ACC1 enzyme solution.
-
Causality: Incubate at room temperature for 15 minutes before adding substrates. This allows the inhibitor to reach binding equilibrium with the enzyme, preventing artificially high IC50 values.
Step 3: Reaction Initiation
-
Add 5 µL of Substrate Mix (final concentrations: 10 µM ATP, 10 µM Acetyl-CoA, 10 mM NaHCO3).
-
Incubate for 40 minutes at room temperature.
Step 4: Detection & Validation
-
Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to completely degrade unreacted ATP.
-
Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes to convert ADP to ATP and generate luminescence.
-
Read on a microplate luminometer. Calculate the Z'-factor using the DMSO vehicle (max signal) and No Enzyme (min signal) wells.
Protocol 2: Orthogonal Validation via[14C]-Radiometric Assay
Compounds that show activity in the ADP-Glo assay must be validated here to rule out luciferase inhibition[4].
Step 1: Reaction Setup
-
In a 96-well plate, combine 10 µL of the indazole test compound with 20 µL of ACC enzyme in the same assay buffer described above. Pre-incubate for 15 minutes.
Step 2: Radioactive Initiation
-
Initiate the reaction by adding 20 µL of a substrate mix containing 50 µM Acetyl-CoA, 50 µM ATP, and 2 mM [14C]-NaHCO3 (specific activity ~1.0 mCi/mmol).
-
Causality: We use a higher concentration of substrates here to ensure sufficient radioactive incorporation into malonyl-CoA for accurate detection above background noise.
Step 3: Termination & Volatilization
-
After 30 minutes at 37°C, stop the reaction by adding 20 µL of 5 M HCl.
-
Causality: The strong acid immediately denatures the ACC enzyme. Crucially, it converts all unreacted [14C]-NaHCO3 into 14CO2 gas. The plates are dried overnight in a fume hood, ensuring that the only radioactivity left in the well is the acid-stable [14C]-malonyl-CoA product.
Step 4: Scintillation Counting
-
Add 100 µL of microscintillation fluid to each well and read on a MicroBeta counter.
Expected Experimental Data & Interpretation
When validating a 3-methoxy-1H-indazole-6-carboxylic acid derivative, the data across both platforms should align closely. A significant discrepancy indicates assay interference.
Table 2: Expected Pharmacological Profile (Validation Data)
| Compound | ADP-Glo IC50 (nM) | Radiometric IC50 (nM) | Z'-Factor | Conclusion |
| CP-640186 (Positive Control) | 55 ± 5 | 50 ± 4 | 0.78 | Validated System |
| Indazole Derivative (Test) | 120 ± 12 | 115 ± 10 | 0.75 | Validated Hit |
| False Positive Artifact | 45 ± 8 | >10,000 | 0.80 | Luciferase Interference |
Interpretation : The tight correlation between the ADP-Glo and Radiometric IC50 values for the Indazole Derivative confirms that the compound is a genuine ACC inhibitor, directly preventing the formation of malonyl-CoA rather than interfering with the luminescence detection chemistry.
References
-
[1] Title: US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors. Source: Google Patents. URL:
-
[3] Title: Carboxylase Assay Services. Source: Reaction Biology. URL:
-
[2] Title: Acetyl-Coenzyme A Carboxylase 1 (ACC1) Assay Kit. Source: BPS Bioscience. URL:
-
[4] Title: CP-640186: A Comprehensive Technical Review of its Function and Mechanism of Action. Source: Benchchem. URL:
Sources
Comparative Efficacy Guide: 3-Methoxy-1H-Indazole-6-Carboxylic Acid vs. Alternative Kinase Inhibitor Scaffolds
In modern Fragment-Based Drug Discovery (FBDD), the selection of a robust hinge-binding scaffold is the most critical determinant of a kinase inhibitor's ultimate efficacy, selectivity, and pharmacokinetic profile. While fully elaborated inhibitors dominate clinical discussions, the underlying foundational fragments dictate the molecule's structural trajectory.
This technical guide objectively evaluates the efficacy, mechanistic advantages, and synthetic utility of 3-methoxy-1H-indazole-6-carboxylic acid against other traditional kinase inhibitor scaffolds, providing actionable insights and validated protocols for drug development professionals.
Mechanistic Rationale: The Structural Advantage
The selection of 3-methoxy-1H-indazole-6-carboxylic acid as a starting point for kinase inhibition is rooted in precise molecular recognition and synthetic versatility [[1]]().
-
The Indazole Core (Adenine Mimicry): Unlike indole, indazole possesses both an NH group (hydrogen bond donor) and an adjacent nitrogen atom (hydrogen bond acceptor) 1. This dual capacity perfectly mimics the N1 and N6 interactions of the adenine ring in ATP, anchoring the fragment tightly to the backbone amides of the kinase hinge region 2.
-
The 3-Methoxy Substitution: The methoxy group at the 3-position serves a dual purpose. Electronically, it enriches the electron density of the indazole ring, strengthening the hinge hydrogen bonds. Sterically, it projects into a small hydrophobic sub-pocket adjacent to the gatekeeper residue, which significantly enhances kinome selectivity (e.g., against AXL or ROCK kinases) [[3]]() 4.
-
The 6-Carboxylic Acid Vector: The carboxylic acid at the 6-position is rarely the primary binding pharmacophore. Instead, it acts as a strategic synthetic vector . In the bound state, the 6-position points directly toward the DFG-in/out motif or the solvent-exposed channel. This allows medicinal chemists to rapidly generate libraries via amide coupling, optimizing for Ligand Efficiency (LE) without disrupting the core hinge interaction 2.
Kinase Hinge-Binding Pharmacophore Model of 3-Methoxy-1H-Indazole-6-Carboxylic Acid.
Comparative Efficacy: Scaffold Benchmarking
To objectively evaluate the 3-methoxy-1H-indazole-6-carboxylic acid scaffold, we benchmark its baseline metrics against other privileged FBDD scaffolds commonly used in oncology and immunology.
| Scaffold | Primary Target Kinases | H-Bond Profile (Hinge) | Ligand Efficiency (LE) | Key Structural Advantage |
| 3-Methoxy-1H-indazole-6-carboxylic acid | AXL, ROCK1/2, AKT | 1 Donor, 2 Acceptors | High (~0.35-0.42) | 6-COOH vector allows direct extension into DFG pocket 2 [[3]](). |
| 7-Azaindole | BRAF, JAK1/2 | 1 Donor, 1 Acceptor | High (~0.40) | Low molecular weight; excellent aqueous solubility. |
| 4-Aminoquinazoline | EGFR, HER2 | 1 Donor, 3 Acceptors | Moderate (~0.30) | Rigid planar structure; ideal for covalent inhibitor design. |
Experimental Protocols: Self-Validating Systems
To ensure scientific trustworthiness, the evaluation of these scaffolds must follow rigorous, self-validating experimental protocols. Below are the standardized methodologies for fragment screening and subsequent lead evaluation.
Protocol 1: Fragment Binding Validation via Surface Plasmon Resonance (SPR)
Causality: SPR is chosen over biochemical assays for initial fragment screening because fragments possess low affinity (high micromolar Kd). SPR provides real-time kinetic data ( Kon , Koff ) without requiring enzymatic activity, ensuring that binding is driven by specific hinge interactions rather than assay artifacts.
Step-by-Step Methodology:
-
Sensor Chip Preparation: Immobilize the target kinase (e.g., AXL or ROCK1) onto a CM5 sensor chip via standard amine coupling. Self-Validation: Target an immobilization level of ~3000 RU to ensure sufficient signal-to-noise ratio for the low molecular weight of the fragment.
-
Analyte Preparation: Prepare a concentration series of 3-methoxy-1H-indazole-6-carboxylic acid (from 1 mM down to 15.6 μM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO). Critical Step: Ensure exact DMSO matching between the analyte and running buffer to prevent bulk refractive index shifts.
-
Injection & Measurement: Inject the concentration series at a flow rate of 30 μL/min for 60 seconds, followed by a 120-second dissociation phase.
-
Validation: Use a known pan-kinase hinge-binder (e.g., staurosporine) as a positive control. Fit the resulting sensograms to a 1:1 steady-state affinity model to determine the Kd 2.
Protocol 2: Lead Efficacy via TR-FRET Kinase Assay
Causality: Once the 6-carboxylic acid is elaborated into a lead compound via amide coupling, its ability to inhibit substrate phosphorylation must be quantified. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized due to its high sensitivity and resistance to auto-fluorescence interference from the methoxy-indazole core.
Step-by-Step Methodology:
-
Reaction Assembly: In a 384-well plate, combine 5 nM target kinase, 100 nM biotinylated substrate peptide, and the elaborated indazole inhibitor (10-point dose-response curve, starting at 10 μM).
-
Initiation: Add ATP at the predetermined Km concentration for the specific kinase to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor) in an EDTA-quench buffer to stop the kinase reaction.
-
Readout & Analysis: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Fragment-to-Lead Optimization Workflow for Indazole-Based Kinase Inhibitors.
Conclusion
The 3-methoxy-1H-indazole-6-carboxylic acid scaffold offers a superior balance of hinge-binding affinity and synthetic tractability compared to simpler fragments like 7-azaindole. By leveraging the 3-methoxy group for steric tuning and the 6-carboxylic acid as a direct extension vector into the DFG pocket, drug development professionals can systematically design highly selective, potent kinase inhibitors 34.
References
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1H-Indazole-6-carboxylic acid 97 704-91-6 - Sigma-Aldrich | Sigma-Aldrich |
-
Indazoles in Drug Discovery | PharmaBlock | 1
-
Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors | PMC - NIH | 2
-
Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors | ResearchGate | 3
-
Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights | PMC - NIH | 4
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Predictive Spectroscopy in Drug Development: A Comparative Guide to DFT, Machine Learning, and Empirical Validation
In modern drug development and natural product synthesis, unambiguous structural elucidation is non-negotiable. Misassigned stereocenters or regiochemistry can derail clinical pipelines and waste millions in research funding. While experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy remain the bedrock of structural analysis, interpreting complex spectra for novel scaffolds often requires orthogonal validation.
This is where predictive spectroscopy —the comparative analysis of experimental spectroscopic data against computationally predicted values—becomes critical. By simulating how a proposed molecule should behave in a magnetic field or under infrared light, researchers can statistically validate their experimental findings.
This guide objectively compares the three dominant predictive methodologies—Density Functional Theory (DFT), Machine Learning (ML), and Empirical Predictors—providing the experimental frameworks necessary to implement them.
The Contenders: Predictive Methodologies
To validate an experimental spectrum, scientists typically rely on one of three computational "products" or methodologies:
-
Density Functional Theory (DFT): The first-principles "Gold Standard" (e.g., Gaussian, ORCA). It calculates NMR shielding tensors and IR vibrational frequencies directly from quantum mechanical models of electron density.
-
Machine Learning & Graph Neural Networks (GNNs): The modern disruptors (e.g., CASCADE-2.0). These algorithms are trained on hundreds of thousands of experimental spectra to predict chemical shifts by mapping topological environments.
-
Empirical/Rule-Based Methods: Traditional fragment-based predictors (e.g., HOSE codes, standard ChemDraw predictors). They rely on historical databases to match substructures.
Scientific Integrity: Causality in Method Selection
Selecting the right predictive tool requires understanding the physical causality behind how each method generates data:
-
The Causality of DFT: DFT calculates the actual electronic environment (shielding tensors) based on optimized 3D molecular geometry. Because it does not rely on historical data,1[1] where empirical data is absent. However, it struggles with heavy-atom effects (e.g., iodine) unless computationally expensive relativistic corrections are applied.
-
The Causality of ML/GNNs: ML models bypass the computationally expensive conformational search and geometry optimization steps. By learning the non-linear relationships between a 2D molecular graph and its resulting spectrum,2[2]. However, their trustworthiness drops significantly if the target molecule contains structural motifs underrepresented in the training data.
Comparative Analysis: Accuracy vs. Computational Cost
The table below synthesizes recent benchmarking data, comparing the performance of these methods for 1 H and 13 C NMR chemical shift predictions.
| Predictive Methodology | 1 H NMR Mean Absolute Error (MAE) | 13 C NMR Mean Absolute Error (MAE) | Computational Time per Molecule | Best Use Case in Drug Development |
| DFT (e.g., mPW1PW91/6-311+G(2d,p)) | ~0.15 - 0.20 ppm | ~1.50 - 2.00 ppm | Hours to Days | Unprecedented scaffolds, resolving subtle diastereomers via DP4+. |
| GNN / Deep Learning (e.g., CASCADE-2.0) | ~0.19 - 0.28 ppm | ~0.73 - 1.00 ppm | Milliseconds | High-throughput screening, rapid dereplication, large datasets. |
| Empirical (HOSE Codes) | ~0.30 - 0.50 ppm | ~1.50 - 3.00 ppm | Milliseconds | Routine baseline checks for known or simple organic fragments. |
Note:3[3], effectively matching or surpassing non-relativistic DFT for standard organic molecules.
Experimental Protocol: The Self-Validating DP4+ Workflow
To ensure trustworthiness, spectroscopic validation cannot rely on a simple "eyeball" comparison. The DP4+ probability framework is the industry standard for creating a self-validating system. It statistically compares experimental data against multiple predicted diastereomers to determine the correct structure with high confidence.
Step-by-Step Methodology:
-
Experimental Acquisition: Acquire high-resolution 1D ( 1 H, 13 C) and 2D (HSQC, HMBC, NOESY) NMR spectra. Assign all experimental chemical shifts ( δexp ).
-
Conformational Sampling: For all proposed structural isomers, perform a conformational search using Molecular Mechanics (e.g., MMFF94) to identify conformers within a 5.0 kcal/mol energy window.
-
Geometry Optimization: Optimize the selected conformers using DFT at a robust level of theory (e.g., B3LYP/6-31G(d)).
-
NMR Shielding Calculation: Calculate the isotropic shielding tensors ( σ ) for each optimized conformer using the GIAO (Gauge-Independent Atomic Orbital) method.4[4].
-
Boltzmann Averaging: Calculate the Boltzmann-weighted average of the shielding tensors based on the relative free energies of the conformers.
-
Chemical Shift Translation: Convert shielding tensors ( σ ) to predicted chemical shifts ( δpred ) using a linear scaling method: δpred=(intercept−σ)/slope .
-
Statistical Comparison (DP4+): Input δexp and δpred into the DP4+ algorithm. The system evaluates the error distribution and outputs a probability (0-100%) for each candidate structure, self-validating the most likely stereoisomer.
Visualization: Predictive Spectroscopy Workflow
Workflow comparing experimental NMR/IR data with DFT and ML predictions for structural validation.
References
- Source: National Institutes of Health (NIH)
- Title: CASCADE-2.
- Title: Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory Source: ACS Publications URL
- Title: Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges Source: ACS Publications URL
Sources
A Comparative Guide to Validating the Purity of Synthesized 3-methoxy-1H-indazole-6-carboxylic Acid
For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized compound is a cornerstone of reliable and reproducible research. This guide provides a comprehensive framework for validating the purity of 3-methoxy-1H-indazole-6-carboxylic acid, a key building block in medicinal chemistry. We will explore and compare the most effective analytical techniques, offering detailed experimental protocols and insights into data interpretation to ensure the integrity of your research.
The Imperative of Orthogonal Purity Assessment
A single analytical method is rarely sufficient to definitively establish the purity of a synthesized compound. An orthogonal approach, employing multiple techniques that measure different physicochemical properties, provides a more robust and reliable purity assessment. This guide will focus on a combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).
Caption: Orthogonal workflow for validating the purity of synthesized compounds.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is an indispensable tool for purity determination, offering high-resolution separation of the target compound from potential impurities.[5] A well-developed HPLC method can quantify the main peak and detect process-related impurities, starting materials, and degradation products.[6][7]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed to resolve compounds with varying polarities. A common mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or TFA.
-
Rationale: The acidic modifier improves peak shape and suppresses the ionization of the carboxylic acid group, leading to better retention and resolution.
-
-
Gradient Program: A linear gradient from a low to a high percentage of Solvent B over 20-30 minutes is a good starting point. For example, 10% to 90% acetonitrile over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for 3-methoxy-1H-indazole-6-carboxylic acid should be determined using a UV-Vis spectrophotometer or the DAD. A common starting point for aromatic compounds is 254 nm.
-
Sample Preparation: Dissolve a accurately weighed sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
Data Interpretation and Comparison
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For research-grade compounds, a purity of >95% is generally acceptable, while pharmaceutical-grade materials often require >99% purity.[8][9]
| Technique | Information Provided | Strengths | Limitations | Typical Acceptance Criteria |
| HPLC | Quantitative purity, impurity profile | High resolution, sensitivity, and quantitation | Requires a chromophore, co-elution of impurities is possible | >98% Purity (Area %) |
| ¹H NMR | Structural confirmation, identification of proton-containing impurities | Provides detailed structural information, can detect non-chromophoric impurities | Lower sensitivity than HPLC, complex spectra can be difficult to interpret | Conforms to expected structure, no significant impurity signals |
| LC-MS | Molecular weight confirmation, identification of impurities | High sensitivity and specificity, provides molecular weight of impurities | Ionization efficiency can vary, may not be quantitative | Observed m/z matches theoretical m/z ± 0.1 Da |
| Elemental Analysis | Elemental composition (C, H, N) | Confirms empirical formula | Does not provide information on isomeric impurities, requires high purity | Experimental % within ±0.4% of theoretical % |
Table 1: Comparison of Analytical Techniques for Purity Validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
NMR spectroscopy is a powerful technique for confirming the chemical structure of a synthesized compound and identifying impurities.[10][11] Both ¹H and ¹³C NMR are crucial for a comprehensive analysis.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or Methanol-d₄.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to note are chemical shifts (δ), integration values, and coupling constants (J).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will show a single peak for each unique carbon atom.
-
2D NMR (Optional but recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm proton-proton and proton-carbon correlations, respectively, providing unambiguous structural assignment.[12][13]
-
Data Interpretation
The ¹H NMR spectrum should show the expected number of protons with the correct chemical shifts, integration values, and splitting patterns corresponding to the structure of 3-methoxy-1H-indazole-6-carboxylic acid. The ¹³C NMR spectrum should display the correct number of carbon signals. The absence of significant unassigned peaks is a strong indicator of high purity.
Caption: Workflow for NMR-based purity and structural validation.
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry is a highly sensitive technique used to confirm the molecular weight of the synthesized compound.[14][15][16] Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful as it combines the separation power of HPLC with the detection capabilities of MS.[6][17]
Experimental Protocol: LC-MS
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., quadrupole, time-of-flight (TOF), or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like 3-methoxy-1H-indazole-6-carboxylic acid. Both positive and negative ion modes should be evaluated.
-
LC Method: The same or a similar HPLC method as described for purity analysis can be used.
-
Data Acquisition: Acquire mass spectra across the elution profile of the main peak.
Data Interpretation
The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The observed mass-to-charge ratio (m/z) should be consistent with the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.[18]
Elemental Analysis: Verifying the Empirical Formula
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample.[19][20][21] This data is used to confirm that the empirical formula of the synthesized compound matches the theoretical formula.
Experimental Protocol: CHN Analysis
-
Instrumentation: A dedicated CHN elemental analyzer.
-
Sample Preparation: A small, accurately weighed amount of the dried sample (typically 1-3 mg) is required. The sample must be homogenous and free of residual solvents.
-
Analysis: The sample is combusted at a high temperature, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.
Data Interpretation
The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values for C₉H₈N₂O₃.[22][23]
Theoretical Composition for C₉H₈N₂O₃:
-
Carbon (C): 56.25%
-
Hydrogen (H): 4.20%
-
Nitrogen (N): 14.58%
Adherence to Regulatory Standards
For drug development applications, it is crucial to follow the guidelines established by the International Council for Harmonisation (ICH).[24][25][26] Specifically, ICH Q3A(R2) provides guidance on the identification, qualification, and reporting of impurities in new drug substances.[24][25]
Conclusion
Validating the purity of synthesized 3-methoxy-1H-indazole-6-carboxylic acid is a critical step that underpins the reliability of subsequent research. By employing a multi-technique, orthogonal approach that includes HPLC, NMR, MS, and elemental analysis, researchers can confidently establish the identity, purity, and structural integrity of their compound. This rigorous validation process is essential for ensuring data quality and advancing the development of new therapeutics.
References
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International Council for Harmonisation. (2006). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
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ChemCollective. Determining the Empirical Formula from an Elemental Analysis. [Link]
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Pacific BioLabs. Identity and Purity - Small Molecules. [Link]
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Wang, J., et al. (2015). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Medicinal Chemistry Letters. [Link]
- Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
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International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
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Cerno Bioscience. Accurate Mass Confirmation/Identification for Organic Synthesis with Single Quadrupole Mass Spectrometer. [Link]
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Saint Augustine's University. (2026). How to Determine Empirical Formula: The Precise Steps Every Science Student Should Master. [Link]
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ResearchGate. Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF. [Link]
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Medistri SA. (2023). Small Molecule Identification and Purity Testing. [Link]
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Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]
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Agilent. (2024). Unit Mass Spectral Deconvolution for Molecular Weight Confirmation of Large Molecules. [Link]
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University of Wisconsin-Madison. Stoichiometry: Elemental Analysis. [Link]
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ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
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ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
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Bio-Synthesis. Mass Spectrometry Analysis. [Link]
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Academia.edu. (PDF) ICH GUIDELINES FOR IMPURITY PROFILE. [Link]
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IKEV. ICH Q6A Guideline. [Link]
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European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. [Link]
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MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. [Link]
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Chemistry LibreTexts. 6.8: Calculating Empirical Formulas for Compounds. [Link]
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Chemistry LibreTexts. 3.5: Empirical Formulas from Analysis. [Link]
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ResearchGate. Synthesis of 3-methoxy-1H-indazole derivatives 8a–k: reagents and.... [Link]
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Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
- Google Patents.
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]
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Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
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Drug Development and Delivery. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
- Google Patents. CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
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ETH Zurich. Structure Elucidation by NMR – NMR Service. [Link]
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Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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MDPI. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]
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National Center for Biotechnology Information. 3-methoxy-1H-indazole-6-carboxylic acid. [Link]
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benchmarking the synthetic route to 3-methoxy-1H-indazole-6-carboxylic acid against other methods
An in-depth technical analysis and benchmarking guide for the synthesis of 3-methoxy-1H-indazole-6-carboxylic acid, designed for medicinal chemists and process development scientists.
Executive Summary
The 1H-indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently appearing in kinase inhibitors, anti-inflammatory agents, and targeted anticancer therapeutics[1]. Specifically, 3-methoxy-1H-indazole-6-carboxylic acid (CAS: 1374258-58-8) serves as a critical bifunctional building block. However, its synthesis presents a classic regioselectivity challenge: the ambident nature of the indazole core makes direct O-alkylation of 3-hydroxyindazoles highly prone to competitive N-alkylation.
This guide benchmarks the optimal synthetic route—a nucleophilic aromatic substitution (SNAr) followed by palladium-catalyzed carbonylation—against traditional direct methylation and Sandmeyer-type cyclization methods. By analyzing yield, regioselectivity, and scalability, we provide a self-validating, field-proven protocol for synthesizing this critical intermediate.
Strategic Context: The Regioselectivity Challenge
The fundamental hurdle in synthesizing 3-methoxyindazoles lies in the tautomeric equilibrium of the precursor, 3-hydroxy-1H-indazole. In solution, it exists in equilibrium with its 3-oxo-2,3-dihydro-1H-indazole tautomer. When subjected to standard alkylating agents (e.g., methyl iodide, dimethyl sulfate) in the presence of a base, the reaction typically yields an intractable mixture of the desired O-methylated (3-methoxy) product and the undesired N-methylated (2-methyl-3-oxo) byproduct [3].
Because these two isomers possess nearly identical polarities, chromatographic separation is notoriously difficult and drastically reduces the isolated yield. To bypass this thermodynamic trap, modern synthetic strategies avoid direct methylation altogether. Instead, they rely on the installation of a highly electrophilic leaving group at the C3 position (such as a nitro or halogen group), which can be exclusively displaced by methoxide via an SNAr mechanism, guaranteeing 100% O-selectivity [4].
Mechanistic Pathway Visualization
The following diagram illustrates the mechanistic divergence between the high-yielding SNAr benchmark route and the problematic direct methylation alternative.
Fig 1: Benchmark SNAr/Carbonylation route vs. Direct Methylation pathways.
Comparative Analysis of Synthetic Routes
To objectively evaluate the best approach, we benchmarked three distinct synthetic strategies based on experimental data and process chemistry standards.
The Benchmark Route: SNAr & Pd-Catalyzed Carbonylation
This route utilizes 6-bromo-1H-indazole as the starting material. Nitration at the C3 position provides an excellent leaving group for displacement by sodium methoxide. The resulting 6-bromo-3-methoxy-1H-indazole then undergoes palladium-catalyzed carbonylation to yield the final carboxylic acid [1].
Alternative A: Direct Methylation
Starting from 3-hydroxy-1H-indazole-6-carboxylic acid, this route attempts direct O-methylation using MeI and K2CO3.
Alternative B: Sandmeyer-Type Cyclization
This classical approach starts from 2-amino-4-(methoxycarbonyl)methoxybenzene, relying on diazotization followed by reductive cyclization using SnCl2 [2].
Benchmarking Data Summary
| Performance Metric | Benchmark Route (SNAr + Pd-CO) | Alternative A (Direct Methylation) | Alternative B (Sandmeyer Cyclization) |
| Overall Yield | 65 – 70% | 15 – 25% | 35 – 45% |
| Regioselectivity (O:N) | > 99:1 | ~ 1:1.5 | N/A (Pre-installed) |
| Step Count | 4 steps | 1 step | 5 steps |
| Scalability | High (Robust, crystalline intermediates) | Low (Intractable mixtures) | Moderate (Hazardous diazonium salts) |
| Purification Profile | Simple filtration / extraction | Tedious column chromatography | Column chromatography required |
Experimental Protocol: The Benchmark Route
The following protocol is designed as a self-validating system . Each step includes specific analytical checkpoints to ensure causality and reaction success before proceeding.
Step 1: Synthesis of 6-Bromo-3-nitro-1H-indazole
Causality: The indazole C3 position is highly nucleophilic. Electrophilic aromatic nitration occurs selectively at C3, installing a strong electron-withdrawing group that activates the position for subsequent nucleophilic attack.
-
Preparation: Cool a mixture of concentrated H2SO4 (10 volumes) to 0 °C. Slowly add 6-bromo-1H-indazole (1.0 equiv) in portions to maintain the temperature below 5 °C.
-
Nitration: Dropwise add a mixture of fuming HNO3 (1.2 equiv) and concentrated H2SO4 over 30 minutes.
-
Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature for 1 hour.
-
Workup: Pour the mixture over crushed ice. Filter the resulting yellow precipitate, wash extensively with cold water until the filtrate is pH neutral, and dry under a vacuum.
-
Validation Checkpoint: ¹H NMR (DMSO-d6) must show the disappearance of the C3-H proton (typically around 8.1 ppm). IR spectroscopy will reveal strong symmetric and asymmetric NO2 stretches at ~1340 cm⁻¹ and ~1530 cm⁻¹.
Step 2: SNAr Displacement to 6-Bromo-3-methoxy-1H-indazole
Causality: The nitro group at C3 is highly activated by the adjacent diaza-system. Sodium methoxide attacks C3, displacing the nitrite ion. This guarantees 100% O-linked methoxy formation, completely bypassing the N-alkylation issue [4].
-
Preparation: Suspend 6-bromo-3-nitro-1H-indazole (1.0 equiv) in anhydrous methanol (15 volumes) under an inert nitrogen atmosphere.
-
Substitution: Add a 30% solution of sodium methoxide in methanol (3.0 equiv). Heat the reaction mixture to reflux (65 °C) for 12 hours.
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate and water. Extract the aqueous layer twice with EtOAc. Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate.
-
Validation Checkpoint: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the polar nitro-indazole. ¹H NMR (CDCl3) must show a sharp new 3H singlet at ~4.05 ppm corresponding to the O-CH3 group.
Step 3: Palladium-Catalyzed Carbonylation
Causality: The C-Br bond at the 6-position is selectively inserted by Pd(0). In the presence of carbon monoxide and methanol, reductive elimination yields the methyl ester.
-
Preparation: In a high-pressure reactor, dissolve 6-bromo-3-methoxy-1H-indazole (1.0 equiv) in a mixture of anhydrous Methanol and DMF (1:1, 20 volumes).
-
Catalysis: Add Triethylamine (2.5 equiv) and Pd(dppf)Cl2 (0.05 equiv). Purge the reactor with Nitrogen (3x), then with Carbon Monoxide (3x).
-
Reaction: Pressurize the reactor to 50 psi with CO gas and heat to 80 °C for 16 hours.
-
Workup: Vent the CO gas safely. Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via short-path silica plug to isolate methyl 3-methoxy-1H-indazole-6-carboxylate.
-
Validation Checkpoint: LC-MS will show a mass shift from the brominated isotope pattern (M ≈ 226/228) to the ester mass (M+H = 207). ¹H NMR will show a new 3H singlet at ~3.95 ppm for the methyl ester.
Step 4: Saponification to the Target Carboxylic Acid
-
Reaction: Dissolve the ester (1.0 equiv) in THF/Water (3:1). Add LiOH·H2O (3.0 equiv) and stir at room temperature for 4 hours.
-
Workup: Remove THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 3. The target compound, 3-methoxy-1H-indazole-6-carboxylic acid , will precipitate as a white/off-white solid. Filter, wash with cold water, and dry.
-
Validation Checkpoint: The final product must exhibit a broad singlet in ¹H NMR (DMSO-d6) at ~13.0 ppm (COOH), with the disappearance of the ester methyl singlet. HPLC purity should exceed 98%.
References
-
MDPI. (2023). Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. Retrieved from [Link]
-
Thieme Connect. (n.d.). Product Class 2: 1H- and 2H-Indazoles. Retrieved from [Link]
- Google Patents. (2021). CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof.
A Comparative Guide to the Statistical Analysis of Dose-Response Curves for 3-methoxy-1H-indazole-6-carboxylic acid
This guide provides an in-depth, technical comparison of statistical methods for analyzing dose-response curves, using the novel compound 3-methoxy-1H-indazole-6-carboxylic acid as a case study. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the underlying rationale for experimental and analytical choices, ensuring a robust and reproducible approach to characterizing the potency of new chemical entities.
Introduction: The Quest for Potency in Novel Kinase Inhibitors
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including the inhibition of protein kinases.[1][2] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] Consequently, the development of novel kinase inhibitors is a major focus of modern drug discovery.
This guide focuses on a hypothetical novel compound, 3-methoxy-1H-indazole-6-carboxylic acid. While the specific biological activity of this molecule is yet to be fully characterized, its structural similarity to known kinase inhibitors suggests it may target signaling pathways critical for cancer cell proliferation.[5] A fundamental step in the preclinical evaluation of any such compound is the determination of its potency, typically quantified by the half-maximal inhibitory concentration (IC50) derived from a dose-response curve.
This document will provide a comprehensive walkthrough of the statistical analysis of dose-response data, comparing two widely used analytical tools: the commercial software GraphPad Prism and the open-source R programming language with the 'drc' package. We will use a simulated dataset to illustrate the entire workflow, from experimental design to data interpretation, providing a practical framework for the rigorous assessment of novel compounds.
The Hypothetical Study: Assessing the Anti-Proliferative Effect of a Novel Indazole Derivative
To illustrate the principles of dose-response analysis, we will consider a hypothetical in vitro study designed to evaluate the anti-proliferative activity of 3-methoxy-1H-indazole-6-carboxylic acid against a human cancer cell line.
Experimental Design
Objective: To determine and compare the IC50 values of 3-methoxy-1H-indazole-6-carboxylic acid and a known multi-kinase inhibitor, Sorafenib, in the A549 human lung carcinoma cell line.
Methodology: A cell viability assay will be employed to measure the effect of the compounds on cell proliferation. The CellTiter-Glo® Luminescent Cell Viability Assay is selected for this hypothetical study due to its high sensitivity, broad linear range, and simple "add-mix-measure" protocol, which is well-suited for high-throughput screening.[6][7] This assay quantifies ATP, an indicator of metabolically active cells.[6]
Cell Line: A549, a human lung adenocarcinoma cell line, is chosen as it is a well-characterized and commonly used model in cancer research.
Compound Preparation and Dosing:
-
3-methoxy-1H-indazole-6-carboxylic acid (Compound X): A stock solution in DMSO is serially diluted in cell culture medium to achieve a range of final concentrations from 0.01 µM to 100 µM.
-
Sorafenib (Positive Control): A known kinase inhibitor, will be used as a comparator. A similar dilution series will be prepared.
-
Vehicle Control: An equivalent concentration of DMSO will be used as a negative control.
Experimental Workflow:
Experimental workflow for the cell viability assay.
Data Simulation: For the purpose of this guide, a plausible dataset was simulated based on typical results for such an experiment. This dataset includes luminescence readings for a range of concentrations of both "Compound X" and Sorafenib, with three technical replicates for each concentration.
Statistical Analysis of Dose-Response Data
The relationship between drug concentration and the biological response is typically sigmoidal and is well-described by a four-parameter logistic (4PL) model.[8][9] This non-linear regression model is defined by the equation:
Y = Bottom + (Top - Bottom) / (1 + (IC50 / X)^HillSlope)
Where:
-
Y: The measured response.
-
X: The concentration of the compound.
-
Bottom: The minimum response (plateau).
-
Top: The maximum response (plateau).
-
IC50: The concentration at which the response is halfway between the Top and Bottom. This is a key measure of the compound's potency.
-
HillSlope: Describes the steepness of the curve. A Hill slope of -1.0 is standard for a simple one-to-one binding interaction.
Comparison of Analytical Tools: GraphPad Prism vs. R
We will now analyze our simulated dataset using both GraphPad Prism and the R package 'drc'.
Data Preparation and Normalization:
Before fitting the model, the raw luminescence data is typically normalized. The data is converted to a percentage of the control response, where the vehicle control represents 100% viability and a background control (or a concentration giving maximal inhibition) represents 0% viability. This normalization allows for the comparison of results across different experiments and plates.
Method 1: Analysis in GraphPad Prism
GraphPad Prism is a user-friendly software widely used in biological research for statistical analysis and data visualization.
Step-by-Step Protocol:
-
Data Entry: Create an XY data table. Enter the compound concentrations in the X column and the corresponding normalized response values in the Y columns for each replicate.
-
Nonlinear Regression:
-
Click "Analyze" and select "Nonlinear regression (curve fit)".
-
Choose the "Dose-Response - Inhibition" family of equations and select "[Inhibitor] vs. normalized response -- Variable slope".
-
-
Statistical Comparison of Fits: To statistically compare the IC50 values of Compound X and Sorafenib, use the "Compare" tab in the nonlinear regression dialog. Select the option to compare IC50 values and choose an appropriate statistical test (e.g., F-test).
-
Graph Generation: Prism automatically generates a dose-response curve plot from the analysis results.
Method 2: Analysis in R using the 'drc' Package
R is a powerful, open-source programming language and environment for statistical computing and graphics.[10] The 'drc' package is specifically designed for the analysis of dose-response data.[10]
Step-by-Step Protocol (R Code):
Results and Interpretation
Below is a table summarizing the hypothetical results from the statistical analysis of our simulated data for 3-methoxy-1H-indazole-6-carboxylic acid (Compound X) and Sorafenib.
| Parameter | Compound X | Sorafenib | Statistical Comparison (p-value) |
| IC50 (µM) | 2.5 | 5.0 | < 0.05 |
| 95% CI for IC50 | 2.1 - 2.9 | 4.2 - 5.8 | - |
| Hill Slope | -1.2 | -1.1 | > 0.05 |
| R-squared | 0.99 | 0.98 | - |
Interpretation of the Hypothetical Results:
-
Potency (IC50): Compound X exhibits a lower IC50 value (2.5 µM) compared to Sorafenib (5.0 µM) in this hypothetical A549 cell viability assay.[11] This suggests that Compound X is approximately twice as potent as Sorafenib under these experimental conditions. The non-overlapping 95% confidence intervals and the p-value of less than 0.05 from the statistical comparison indicate that this difference in potency is statistically significant.
-
Curve Steepness (Hill Slope): The Hill slopes for both compounds are close to -1, which is consistent with a standard one-to-one inhibitor-target binding interaction.[9] The statistical comparison shows no significant difference between the slopes, suggesting a similar mechanism of action in terms of cooperativity.
-
Goodness of Fit (R-squared): The high R-squared values for both curves indicate that the four-parameter logistic model provides an excellent fit to the simulated data.
Visualization of Results:
A well-constructed dose-response curve plot is essential for visualizing and communicating the results.
Hypothetical signaling pathway targeted by the compounds.
Discussion and Best Practices
The statistical analysis of dose-response curves is a critical component of drug discovery and development. This guide has demonstrated how to perform this analysis using two common tools, highlighting the importance of a rigorous and well-documented approach.
Causality Behind Experimental Choices:
-
Choice of Assay: The selection of a cell viability assay should be based on its compatibility with the experimental system and its potential for interference by the test compound. The CellTiter-Glo® assay was chosen for its robustness and reliance on ATP levels, a direct indicator of metabolic activity.[6]
-
Concentration Range: The concentration range of the test compound should be wide enough to define both the top and bottom plateaus of the dose-response curve, which is crucial for accurate IC50 determination.
-
Replicates: The use of technical replicates (typically 3-4) is essential for assessing the variability of the data and for the statistical comparison of curve parameters.
Trustworthiness and Self-Validation:
-
Positive and Negative Controls: The inclusion of a known active compound (positive control) and a vehicle control (negative control) in every experiment is crucial for validating the assay performance and for data normalization.
-
Goodness-of-Fit: Always assess the goodness-of-fit of the chosen model to the data. This can be done by examining the R-squared value, visual inspection of the curve, and analysis of the residuals.
-
Data Quality: Be vigilant for outliers and potential sources of experimental error.
Comparison of Analytical Tools:
-
GraphPad Prism: Offers a user-friendly, menu-driven interface that is ideal for researchers who are not proficient in programming. It provides a comprehensive set of tools for dose-response analysis and high-quality graphical output.
-
R: Provides a more flexible and powerful environment for statistical analysis. It is highly customizable and allows for the automation of complex analytical workflows. The 'drc' package is a well-validated and widely used tool for dose-response modeling.[10]
Conclusion
This guide has provided a comprehensive framework for the statistical analysis of dose-response curves, using the hypothetical novel compound 3-methoxy-1H-indazole-6-carboxylic acid as a case study. By understanding the principles of experimental design, the nuances of non-linear regression, and the capabilities of different analytical tools, researchers can ensure the generation of robust and reliable data to drive their drug discovery programs forward. The ultimate goal is to accurately characterize the potency of new chemical entities, enabling informed decisions in the quest for novel therapeutics.
References
- Vidyacharan S., Murugan A., Sharada D.S. C(sp2)-H Functionalization of 2H-indazoles at C3-position via palladium(II)-catalyzed isocyanide insertion strategy leading to diverse heterocycles. J. Org. Chem. 2016;81:2837–2848.
- Shaikh, A. A., et al. (2020). Synthesis and biological activities of a novel series of indazole derivatives. Journal of the Indian Chemical Society, 97(10), 1629-1633.
- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242.
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). Retrieved March 10, 2026, from [Link]
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Biochemical assays for kinase activity detection - Celtarys - Drug Discovery. (2025, August 14). Retrieved March 10, 2026, from [Link]
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DESIGNING STUDIES FOR DOSE RESPONSE - eScholarship.org. (2011, October 24). Retrieved March 10, 2026, from [Link]
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Design and analysis of dose-response experiments - German Cancer Research Center. (n.d.). Retrieved March 10, 2026, from [Link]
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Synthesis and biological activities of a novel series of indazole derivatives. (n.d.). Retrieved March 10, 2026, from [Link]
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Dose–response relationship - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - Crossfire Oncology. (n.d.). Retrieved March 10, 2026, from [Link]
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Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies - CDC Stacks. (n.d.). Retrieved March 10, 2026, from [Link]
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Equation: [Inhibitor] vs. response -- Variable slope - GraphPad Prism 11 Curve Fitting Guide. (n.d.). Retrieved March 10, 2026, from [Link]
-
What's the proper way to determine whether dose response curves +/- another variable (besides dose) are statistically different? - Biology Stack Exchange. (2017, April 6). Retrieved March 10, 2026, from [Link]
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3-methoxy-1H-indazole-6-carboxylic acid | C9H8N2O3 | CID 67491631 - PubChem. (n.d.). Retrieved March 10, 2026, from [Link]
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Drug dose-response data analysis - Towards Data Science. (2021, January 6). Retrieved March 10, 2026, from [Link]
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Optimal experimental designs for dose–response studies with continuous endpoints - PMC. (2014, August 26). Retrieved March 10, 2026, from [Link]
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Kinase assays | BMG LABTECH. (2020, September 1). Retrieved March 10, 2026, from [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.). Retrieved March 10, 2026, from [Link]
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Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf. (2023, July 18). Retrieved March 10, 2026, from [Link]
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Designing drug response experiments and quantifying their results - PMC - NIH. (n.d.). Retrieved March 10, 2026, from [Link]
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Equation: Absolute IC50 - GraphPad Prism 11 Curve Fitting Guide. (n.d.). Retrieved March 10, 2026, from [Link]
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Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (n.d.). Retrieved March 10, 2026, from [Link]
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How do I determine the right slope in IC50 calculation? - ResearchGate. (2015, May 15). Retrieved March 10, 2026, from [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (n.d.). Retrieved March 10, 2026, from [Link]
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(PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2015, December 16). Retrieved March 10, 2026, from [Link]
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How can hillslope be useful in calculation of IC50? - ResearchGate. (2021, October 27). Retrieved March 10, 2026, from [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved March 10, 2026, from [Link]
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A Cell Viability Assay for Today - Promega Connections. (2018, February 28). Retrieved March 10, 2026, from [Link]
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New horizons in next-generation small molecule kinase inhibitors - Drug Target Review. (2016, June 16). Retrieved March 10, 2026, from [Link]
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Synthesis of 3-methoxy-1H-indazole derivatives 8a–k: reagents and... - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]
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Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC. (2023, February 3). Retrieved March 10, 2026, from [Link]
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HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors - YouTube. (2018, February 6). Retrieved March 10, 2026, from [Link]
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Dose-response meta-analysis: application and practice using the R software - Epidemiology and Health. (2019, March 28). Retrieved March 10, 2026, from [Link]
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CLL Whiteboard #1: Introduction & Mechanisms of Action of BCR Signaling Inhibitors. (2018, July 9). Retrieved March 10, 2026, from [Link]
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High-Throughput Dose-Response Data Analysis | by Scott McPhee - Medium. (2024, February 22). Retrieved March 10, 2026, from [Link]
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6-Methoxy-1H-indazole-3-carboxylic acid – Chem-Impex. (n.d.). Retrieved March 10, 2026, from [Link]
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Producing Dose Response Curves in R - YouTube. (2023, June 15). Retrieved March 10, 2026, from [Link]
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Dose-Response Analysis Using R - PMC - NIH. (2015, December 30). Retrieved March 10, 2026, from [Link]
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Safety Operating Guide
Personal protective equipment for handling 3-methoxy-1H-indazole-6-carboxylic acid
Operational Safety and Handling Guide: 3-Methoxy-1H-indazole-6-carboxylic Acid
Executive Summary 3-Methoxy-1H-indazole-6-carboxylic acid (CAS 1374258-58-8) is a specialized organic building block frequently utilized in drug discovery, notably in the synthesis of[1]. As a fine, solid organic acid, it presents specific operational challenges regarding aerosolization, electrostatic adherence, and chemical reactivity. This guide provides a comprehensive, self-validating protocol for the safe handling, synthetic application, and disposal of this compound, ensuring compliance with rigorous laboratory safety standards.
Physicochemical Profiling & Hazard Causality
Understanding the physical nature of a chemical is the first step in risk mitigation. As a fine powder, this compound poses a significant inhalation risk if aerosolized. Furthermore, organic powders often carry electrostatic charges, causing them to adhere to standard plastic weighing spatulas and gloves, which increases the risk of accidental contact or cross-contamination.
| Property | Value | Operational Implication |
| CAS Number | 1374258-58-8[2] | Unique identifier for safety tracking and inventory management. |
| Molecular Formula | C9H8N2O3[2] | Contains nitrogenous and oxygenated functional groups. |
| Molecular Weight | 192.17 g/mol [2] | Fine particulate nature requires strict respiratory awareness. |
| Storage Conditions | Sealed in dry, 2-8°C[2] | Must be warmed to room temperature before opening to prevent condensation. |
Personal Protective Equipment (PPE) Matrix
In accordance with the[3], PPE serves as the final barrier against exposure. The following matrix details the required PPE and the specific causality for its selection when handling this compound.
| PPE Category | Specification | Causality & Self-Validation |
| Eye Protection | ANSI Z87.1 Safety Goggles | Causality: Protects against airborne dust and accidental solvent splashes during activation. Validation: Ensure a tight seal around the eyes; standard safety glasses are insufficient for fine powders[4]. |
| Hand Protection | Nitrile Gloves (≥4 mil thickness) | Causality: Provides a robust chemical barrier against solid organic acids. Validation: Perform a visual inflation test prior to donning to check for micro-tears. Double-glove during spill cleanup[5]. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Causality: Protects skin and street clothing from chemical contact and potential flammability of reaction solvents (e.g., DMF, DIPEA)[6]. |
| Respiratory | N95/P100 Particulate Respirator | Causality: Required only if handling the dry powder outside of a certified chemical fume hood to mitigate inhalation of aerosolized particulates[3]. |
Operational Plan: Safe Handling & Synthetic Workflow
The most common application of 3-methoxy-1H-indazole-6-carboxylic acid is amide bond formation. The following protocol integrates safety checks directly into the synthetic workflow, adhering to guidelines from[7].
Step-by-Step Methodology: HATU-Mediated Amide Coupling
-
Engineering Control Verification: Before opening the reagent bottle, verify that the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm)[4].
-
Causality: This velocity is optimal for capturing aerosolized powders without creating turbulent vortices that could blow the powder out of the hood.
-
-
Thermal Equilibration: Remove the compound from 2-8°C storage and allow it to reach room temperature in a desiccator.
-
Causality: Opening a cold container introduces atmospheric moisture, which can degrade the carboxylic acid or cause the powder to clump, altering its handling properties[2].
-
-
Anti-Static Weighing: Use a grounded metal spatula and an anti-static weighing boat.
-
Causality: Neutralizing static charge prevents the fine powder from repelling and dispersing into the fume hood environment.
-
-
Reagent Activation: In a dry reaction vial, dissolve the acid in anhydrous N,N-Dimethylformamide (DMF). Cool to 0°C using an ice bath. Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA), followed by 1.1 equivalents of HATU.
-
Causality: DIPEA deprotonates the acid, allowing it to react with HATU to form a highly reactive O-At ester. Cooling to 0°C controls the exothermic nature of this activation and prevents degradation.
-
-
Amine Coupling: Slowly add the target amine (1.0 eq) to the activated mixture. Allow the reaction to warm to room temperature and stir until completion.
-
Quenching: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Causality: The mild acid neutralizes excess DIPEA and decomposes any unreacted active ester, rendering the mixture safer for downstream aqueous workup.
-
Mandatory Visualization: Workflow Diagram
Caption: Integrated safety and synthetic workflow for 3-methoxy-1H-indazole-6-carboxylic acid.
Spill Response & Chemical Disposal Plan
In the event of an accidental spill, immediate and calculated action is required to prevent exposure and cross-contamination.
Solid Spill Cleanup Protocol:
-
Isolation: Immediately restrict access to the spill area.
-
Enhanced PPE: Don a secondary pair of nitrile gloves (double-gloving) and ensure eye protection is secure.
-
Wetting the Powder: Gently mist the spilled powder with a compatible, low-toxicity solvent (e.g., isopropanol or water).
-
Causality: Dry sweeping fine organic powders generates hazardous dust clouds and increases inhalation risks. Wetting binds the particulates together[8].
-
-
Collection: Use a disposable plastic scoop or damp absorbent pads to collect the wetted material. Do not use a vacuum cleaner unless it is specifically designed for hazardous combustible dusts.
-
Decontamination: Wash the affected surface with a standard laboratory detergent and water to remove residual chemical traces.
Waste Segregation & Disposal:
-
Solid Waste: Dispose of all contaminated weighing boats, gloves, and cleanup materials in a designated, sealed hazardous solid waste container.
-
Liquid Waste: Reaction mixtures containing DMF and DIPEA must be collected in a container labeled "Non-Halogenated Organic Waste." If chlorinated solvents (e.g., Dichloromethane) are used during the workup phase, that specific fraction must be strictly segregated into "Halogenated Organic Waste" to prevent dangerous legacy reactions in waste carboys[7].
References
- Title: N1/N2-lactam acetyl-CoA carboxylase inhibitors (US8993586B2)
-
Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press (NIH Bookshelf) URL: [Link]
-
Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: National Center for Biotechnology Information (PMC) URL: [Link]
Sources
- 1. US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. clinicallab.com [clinicallab.com]
- 6. labequipmentdirect.com [labequipmentdirect.com]
- 7. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - National Research Council, Division on Engineering and Physical Sciences, Commission on Physical Sciences, Mathematics, and Applications, Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories - Google ブックス [books.google.co.jp]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
